molecular formula C21H18N2O2 B400797 2-[(Diphenylacetyl)amino]benzamide

2-[(Diphenylacetyl)amino]benzamide

Katalognummer: B400797
Molekulargewicht: 330.4g/mol
InChI-Schlüssel: ZDNHADWQAWCRBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diphenylacetyl)amino]benzamide is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure, featuring a benzamide core and a diphenylacetyl group, is related to other documented compounds that show potential in various scientific applications. Similar diamide-type structures have been reported in the literature as useful precursors for constructing larger, more complex molecules in the field of host-guest chemistry, where they can facilitate the binding of specific species through hydrogen bonding interactions . Researchers are exploring such compounds for their potential bioactivity. For instance, structurally related benzamide derivatives have been investigated as inhibitors of specific biological targets, such as vascular endothelial growth factor receptors (VEGFR), which are important in various disease pathways . The presence of the amide functional group is a key feature, as it often allows the molecule to participate in extensive hydrogen bonding networks, which can be critical for both its solid-state crystal structure and its mechanism of action in biological systems . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H18N2O2

Molekulargewicht

330.4g/mol

IUPAC-Name

2-[(2,2-diphenylacetyl)amino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25)

InChI-Schlüssel

ZDNHADWQAWCRBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

2-(2,2-diphenylacetamido)benzamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2,2-diphenylacetamido)benzamide

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 2-(2,2-diphenylacetamido)benzamide. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous diphenylacetamide and benzamide compounds, many of which are validated anticonvulsants. The central hypothesis posits that 2-(2,2-diphenylacetamido)benzamide functions primarily as a modulator of voltage-gated sodium channels (VGSCs), a mechanism shared by numerous established antiepileptic drugs (AEDs).[1][2][3] This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing requisite in vitro and in vivo protocols, and outlining the interpretation of potential data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for the treatment of neurological disorders.

Introduction and Structural Rationale

The compound 2-(2,2-diphenylacetamido)benzamide is a synthetic molecule featuring two key pharmacophoric moieties: a diphenylacetamide group and a benzamide group. The diphenylacetamide scaffold is a well-established feature in a number of centrally active agents, including some with anticonvulsant properties.[4] Similarly, the benzamide functional group is present in a wide array of pharmaceuticals, including those with anticonvulsant, antipsychotic, and antiemetic activities.[5] The conjugation of these two moieties suggests a strong potential for neurological activity, particularly in the realm of epilepsy and other hyperexcitability disorders.

Given the structural similarities to known anticonvulsants such as phenytoin and carbamazepine, which are known to act on voltage-gated sodium channels, it is reasonable to hypothesize a similar mechanism of action for 2-(2,2-diphenylacetamido)benzamide.[6][7] This guide will, therefore, focus on the elucidation of this putative mechanism.

Hypothesized Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary hypothesis is that 2-(2,2-diphenylacetamido)benzamide exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels. Specifically, it is proposed that the compound preferentially binds to the inactivated state of the channel, thereby prolonging the refractory period of neurons and reducing their ability to fire at high frequencies, a hallmark of seizure activity.[1][3]

The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells, including neurons. They exist in three main states: resting, open (activated), and inactivated. During an action potential, the channels rapidly transition from the resting to the open state, allowing an influx of sodium ions and depolarization of the membrane. Immediately following activation, the channels enter a non-conducting inactivated state. The recovery from this inactivated state to the resting state is a crucial step in preparing the neuron to fire another action potential.

In epileptic seizures, pathological, high-frequency neuronal firing is common. Many effective anticonvulsants, such as phenytoin and carbamazepine, function by stabilizing the inactivated state of sodium channels.[7] This action is use-dependent, meaning the drugs have a greater effect on neurons that are firing rapidly, as is the case during a seizure, with less effect on neurons firing at a normal physiological rate.

Proposed Interaction of 2-(2,2-diphenylacetamido)benzamide with VGSCs

It is proposed that the diphenylacetamide moiety of 2-(2,2-diphenylacetamido)benzamide inserts into a hydrophobic pocket of the sodium channel protein, a binding mode suggested for other diphenyl-containing anticonvulsants. The benzamide portion of the molecule may engage in hydrogen bonding or other polar interactions with amino acid residues within the channel pore or surrounding structures, further stabilizing the drug-channel complex. This binding is hypothesized to allosterically modulate the channel's gating machinery, favoring the inactivated state.

Potential Alternative or Secondary Mechanisms

While modulation of VGSCs is the primary hypothesis, other potential mechanisms, common to benzamide-containing compounds, should also be considered:

  • Enhancement of GABAergic Neurotransmission: Some anticonvulsants act by potentiating the effects of the inhibitory neurotransmitter GABA.[2] This could occur through direct agonism at GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase, the enzyme responsible for GABA degradation.

  • Modulation of Calcium Channels: Voltage-gated calcium channels also play a role in neuronal excitability and neurotransmitter release. Blockade of these channels is another established anticonvulsant mechanism.

  • Interaction with other Receptors: Benzamide derivatives have been shown to interact with a variety of other receptors, including dopamine and NMDA receptors, which could contribute to a complex pharmacological profile.[8]

Proposed Experimental Validation

A systematic and multi-faceted experimental approach is required to rigorously test the hypothesized mechanism of action.

In Vitro Electrophysiology: Patch-Clamp Analysis

The most direct method to assess the effect of 2-(2,2-diphenylacetamido)benzamide on VGSCs is through whole-cell patch-clamp electrophysiology on cultured neurons (e.g., primary hippocampal or cortical neurons).

Experimental Protocol:

  • Cell Culture: Plate primary neurons on glass coverslips and culture for 10-14 days to allow for the development of mature neuronal properties and expression of ion channels.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system to record sodium currents in the whole-cell configuration.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps from a holding potential of -80 mV to determine the effect of the compound on the peak sodium current amplitude.

    • Steady-State Inactivation: Use a two-pulse protocol to assess the voltage-dependence of channel inactivation. A pre-pulse of varying voltages is followed by a test pulse to a fixed voltage to measure the fraction of available channels.

    • Use-Dependent Block: Apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz) to determine if the blocking effect of the compound is enhanced with repeated channel activation.

  • Data Analysis: Compare the effects of vehicle control with various concentrations of 2-(2,2-diphenylacetamido)benzamide on the recorded currents.

Expected Outcomes and Interpretation:

ParameterExpected Outcome for a VGSC ModulatorInterpretation
Peak Sodium CurrentConcentration-dependent reductionThe compound blocks the sodium channel.
I-V RelationshipNo significant shift in the voltage of peak currentThe block is likely not voltage-dependent in the open state.
Steady-State Inactivation CurveA hyperpolarizing shift in the V1/2The compound preferentially binds to and stabilizes the inactivated state.
Use-Dependent BlockA progressive reduction in current amplitude with each pulse in the trainThe compound exhibits use-dependent block, characteristic of many anticonvulsants that target VGSCs.
In Vivo Anticonvulsant Models

To establish the anticonvulsant efficacy of 2-(2,2-diphenylacetamido)benzamide and to gain insights into its mechanism, testing in well-validated animal models of epilepsy is crucial.[9][10][11]

Experimental Protocols:

  • Maximal Electroshock (MES) Test:

    • Animal Model: Mice or rats.

    • Procedure: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral). After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

    • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure.

    • Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures and is sensitive to drugs that block VGSCs.[9]

  • Pentylenetetrazole (PTZ) Test:

    • Animal Model: Mice or rats.

    • Procedure: Administer the test compound or vehicle. After a suitable absorption period, inject a subcutaneous dose of PTZ, a GABA-A receptor antagonist.

    • Endpoint: The occurrence of clonic seizures within a specified observation period.

    • Rationale: The PTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[10]

Data Presentation:

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)
2-(2,2-diphenylacetamido)benzamideTo be determinedTo be determinedTo be determinedTo be determined
Phenytoin (Reference)~9.5>100~65~6.8
Ethosuximide (Reference)>150~130~700~5.4

Interpretation:

  • Potent activity in the MES test with weak or no activity in the PTZ test would strongly support the hypothesis of a primary mechanism involving VGSC blockade, similar to phenytoin.

  • Activity in the PTZ test would suggest a potential role for GABAergic modulation or T-type calcium channel blockade.

Radioligand Binding Assays

To investigate the direct interaction of 2-(2,2-diphenylacetamido)benzamide with its putative target, radioligand binding assays can be performed.

Experimental Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brains.

  • Binding Assay: Incubate the membrane preparation with a specific radioligand for the target of interest (e.g., [³H]batrachotoxin for site 2 on VGSCs) in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Molecular Modeling and Docking

Computational studies can provide valuable insights into the potential binding site and orientation of 2-(2,2-diphenylacetamido)benzamide within the VGSC.

Workflow:

  • Homology Modeling: If a high-resolution crystal structure of the target VGSC isoform is not available, a homology model can be built based on the sequence of a related channel with a known structure.

  • Ligand Preparation: Generate a 3D conformation of 2-(2,2-diphenylacetamido)benzamide and assign appropriate partial charges.

  • Molecular Docking: Use a docking program to predict the most favorable binding poses of the ligand within the putative binding site of the channel.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrophobic interactions, hydrogen bonds) to understand the molecular basis of binding.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Mechanism of Action Elucidation

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 In Vivo Validation cluster_3 In Silico Analysis cluster_4 Conclusion Hypothesis Hypothesized Mechanism: Modulation of Voltage-Gated Sodium Channels PatchClamp Patch-Clamp Electrophysiology (Cultured Neurons) Hypothesis->PatchClamp BindingAssay Radioligand Binding Assays (Brain Membranes) Hypothesis->BindingAssay MES Maximal Electroshock (MES) Test Hypothesis->MES PTZ Pentylenetetrazole (PTZ) Test Hypothesis->PTZ Docking Molecular Docking and Modeling Hypothesis->Docking Conclusion Mechanism of Action Confirmed/Refined PatchClamp->Conclusion BindingAssay->Conclusion MES->Conclusion PTZ->Conclusion Docking->Conclusion

Caption: A logical workflow for the elucidation of the mechanism of action.

Proposed Signaling Pathway

G Neuron Presynaptic Neuron AP Action Potential Firing Neuron->AP Depolarization Compound 2-(2,2-diphenylacetamido)benzamide VGSC Voltage-Gated Sodium Channel Compound->VGSC Binds to Inactivation Stabilization of Inactivated State VGSC->Inactivation Normal Inactivation VGSC->Inactivation Enhances Inactivation->AP Inhibits (Prolongs Refractory Period) AP->VGSC Opens Reduction Reduced High-Frequency Firing AP->Reduction Seizure Seizure Propagation Reduction->Seizure Suppresses Anticonvulsant Anticonvulsant Effect Seizure->Anticonvulsant

Caption: Hypothesized signaling pathway for the anticonvulsant effect.

Conclusion

The structural characteristics of 2-(2,2-diphenylacetamido)benzamide strongly suggest its potential as a novel anticonvulsant agent. The most plausible primary mechanism of action is the modulation of voltage-gated sodium channels, leading to the stabilization of their inactivated state and a subsequent reduction in neuronal hyperexcitability. The comprehensive experimental framework detailed in this guide, encompassing in vitro electrophysiology, in vivo pharmacology, binding assays, and in silico modeling, provides a robust strategy for the definitive elucidation of its mechanism of action. The successful validation of this hypothesis would position 2-(2,2-diphenylacetamido)benzamide as a promising candidate for further development as a new antiepileptic drug.

References

  • Morieux, P., Salomé, C., Park, K. D., Stables, J. P., & Kohn, H. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of medicinal chemistry, 53(15), 5716–5726. [Link]

  • Morieux, P., Salomé, C., Park, K. D., Stables, J. P., & Kohn, H. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ResearchGate. [Link]

  • Sardana, S., & Madan, A. K. (2002). Predicting anticonvulsant activity of benzamides/benzylamines: computational approach using topological descriptors. Journal of computer-aided molecular design, 16(8-9), 545–550. [Link]

  • Al-majeed, A. A. A., Al-fatlawi, A. A. A., & Al-qaraghuli, M. M. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

  • Vamecq, J., Roland, A., Despas, F., Gressens, P., & Mascres, P. (2010). 1,2-ethane bis-1-amino-4-benzamidine is active against several brain insult and seizure challenges through anti-NMDA mechanisms targeting the 3H-TCP binding site and antioxidant action. European journal of medicinal chemistry, 45(7), 3101–3110. [Link]

  • Navarro-Vázquez, A., & Jung, H. (2025). Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. ResearchGate. [Link]

  • Unknown. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Preprints.org. [Link]

  • Alachkar, A., Ojha, S. K., Sadeq, A., Adem, A., Frank, A., Stark, H., & Sadek, B. (n.d.). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Research Square. [Link]

  • Lemoine, R., Depaulis, A., & La-grange, P. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. European Journal of Pharmacology, 357(1), 37-43.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Gupta, Y. K., Malhotra, J., & Seth, S. D. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 29-40.
  • Kamiński, K., Obniska, J., & Wiklik, B. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological reports : PR, 65(1), 106–117. [Link]

  • Fatahpour, M., Khodagholi, F., & Shahosseini, S. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical sciences, 27(4), 488–498. [Link]

  • Wikipedia contributors. (n.d.). Anticonvulsant. Wikipedia. [Link]

  • Singh, G., Singh, S., & Singh, A. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 40–49. [Link]

  • Stenutz, R. (n.d.). 2,2-diphenylacetamide. Stenutz. [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Deranged Physiology. (2024, December 13). Pharmacology of anticonvulsant drugs. Deranged Physiology. [Link]

  • NIST. (n.d.). Benzamide. NIST WebBook. [Link]

  • Wikipedia contributors. (n.d.). Benzamide. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Diphenylacetamide. PubChem. [Link]

  • PubChemLite. (n.d.). 2,2-diphenylacetamide (C14H13NO). PubChemLite. [Link]

Sources

Technical Guide: Diphenylacetyl-amino-benzamide Derivatives as FPR2 Agonists in Resolution Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the diphenylacetyl-amino-benzamide scaffold, a privileged chemical class in modern drug discovery targeting Formyl Peptide Receptor 2 (FPR2/ALX) . Unlike traditional anti-inflammatories that inhibit enzymatic pathways (e.g., COX-2 inhibitors), these derivatives act as agonists to activate endogenous resolution pathways , promoting the active termination of inflammation. This guide details the medicinal chemistry, synthesis, and biological validation protocols required to develop these compounds as "pro-resolving" therapeutics.

Part 1: The Chemical Scaffold & SAR

The diphenylacetyl-amino-benzamide structure (exemplified by Compound 43 and Compound 17b ) is designed to mimic the pharmacophore of endogenous lipid mediators like Lipoxin A4 (


) and Annexin A1, but with improved metabolic stability.
Structural Anatomy

The scaffold consists of three critical domains:

  • Lipophilic Tail (Diphenylacetyl): Two phenyl rings provide high lipophilicity (

    
    ), essential for docking into the hydrophobic orthosteric pocket of FPR2.
    
  • Linker (Amide): Provides hydrogen bond donor/acceptor sites crucial for orienting the molecule within the transmembrane bundle.

  • Head Group (Benzamide/Phenylureido): The substituted benzamide moiety dictates selectivity against the related receptor FPR1.

Key Structure-Activity Relationships (SAR)
  • Diphenyl Motif: Unsubstituted diphenyl rings are generally preferred. Bulky substitutions here often reduce potency due to steric clashes in the receptor's extracellular loops.

  • Benzamide Substitution:

    • Para-substitution on the benzamide ring (e.g., with Fluorine or small alkyl groups) significantly enhances metabolic stability and receptor affinity.

    • Ortho-substitution often leads to a loss of activity, likely due to twisting the amide bond out of planarity.

  • Chirality: If the linker possesses a chiral center (e.g., in ureidopropanamide variations), the (S)-enantiomer frequently exhibits superior binding affinity (

    
     in low nanomolar range) compared to the (R)-enantiomer.
    

Part 2: Mechanism of Action & Signaling[1]

FPR2 is a


-coupled GPCR.[1] Upon binding a diphenylacetyl-amino-benzamide agonist, the receptor undergoes a conformational change that dissociates the 

subunit from the

dimer.
The Signaling Cascade
  • Calcium Mobilization: The

    
     subunit activates Phospholipase C 
    
    
    
    (
    
    
    ), hydrolyzing
    
    
    into
    
    
    and DAG.[1]
    
    
    triggers rapid
    
    
    release from the ER.
  • MAPK/ERK Activation: Parallel activation of the ERK1/2 pathway promotes gene transcription associated with tissue repair and phagocytosis of apoptotic neutrophils (efferocytosis).

  • Biased Agonism: A critical feature of this scaffold is biased agonism . Ideal candidates stimulate pro-resolving pathways (ERK/Akt) while minimizing

    
    -mediated chemotaxis or superoxide generation, which could exacerbate inflammation.
    
Signaling Pathway Visualization

FPR2_Signaling Ligand Diphenylacetyl-derivative FPR2 FPR2 Receptor (GPCR) Ligand->FPR2 Binding G_protein Gi/o Heterotrimer FPR2->G_protein Activation PLC PLC-beta G_protein->PLC G-beta-gamma ERK ERK1/2 Phosphorylation G_protein->ERK Biased Signal IP3 IP3 Generation PLC->IP3 Hydrolysis ER_Ca ER Ca2+ Release IP3->ER_Ca Flux Resolution RESOLUTION OF INFLAMMATION (Efferocytosis, Tissue Repair) ER_Ca->Resolution Signaling ERK->Resolution Transcription

Caption: FPR2 signaling cascade illustrating the bifurcation between Calcium mobilization and ERK phosphorylation leading to resolution.

Part 3: Chemical Synthesis Protocol

The synthesis of N-(4-carbamoylphenyl)-2,2-diphenylacetamide derivatives is a straightforward nucleophilic acyl substitution.

Reaction Scheme

The core coupling reaction involves activating diphenylacetic acid to its acid chloride, followed by reaction with a substituted aniline (amino-benzamide).

Step-by-Step Protocol:

  • Activation: Dissolve 2,2-diphenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
    
  • Coupling: Dissolve the specific amino-benzamide derivative (1.0 eq) in anhydrous DCM with Triethylamine (TEA, 2.0 eq) as a base scavenger.

  • Addition: Add the crude diphenylacetyl chloride (dissolved in DCM) dropwise to the amine solution at

    
     under Nitrogen atmosphere.
    
  • Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Wash with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate).

Synthesis Workflow Diagram

Synthesis_Workflow Start Diphenylacetic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Activation->Intermediate Coupling Coupling (Amino-benzamide + TEA) Intermediate->Coupling Product Diphenylacetyl-amino-benzamide Coupling->Product

Caption: Synthetic route for diphenylacetyl-amino-benzamide derivatives via acid chloride activation.

Part 4: Biological Validation Protocols

To validate a compound as a potent FPR2 agonist, one must demonstrate specific receptor activation (Calcium Flux) and functional output (Chemotaxis).

Calcium Mobilization Assay (High-Throughput Screen)

This assay quantifies the


-mediated release of intracellular calcium.

Materials:

  • Cells: HL-60 cells transfected with human FPR2 (FPR2-HL60).

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Controls: WKYMVm (Positive Peptide Control), WRW4 (FPR2 Antagonist).

Protocol:

  • Loading: Incubate

    
     cells/well with 
    
    
    
    Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 min at
    
    
    .
  • Baseline: Measure fluorescence (Ex: 494nm, Em: 516nm) for 10 seconds to establish baseline.

  • Injection: Inject test compounds (0.1 nM – 10

    
    ) automatically.
    
  • Measurement: Record fluorescence peak and Area Under Curve (AUC) for 90 seconds.

  • Validation: Pre-treatment with antagonist WRW4 (

    
    ) must abolish the signal to confirm FPR2 specificity.
    
Data Presentation: Representative Potency Table

Summarized from literature values for context.

Compound IDStructure ClassFPR2

(Ca Flux)
FPR1 SelectivityReference
WKYMVm Peptide (Control)~0.8 nMNon-selective[1]
Compound 43 Diphenylacetyl-benzamide~200 nM>100x vs FPR1[2]
Compound 17b Ureidopropanamide deriv.~40 nMHigh[3]
WRW4 Peptide (Antagonist)

~1.5

FPR2 Selective[1]

Part 5: Therapeutic Applications & Future Directions[3]

The diphenylacetyl-amino-benzamide scaffold is pivotal for Resolution Pharmacology . Unlike anti-inflammatories which may lead to immunosuppression, these agonists stimulate the resolution phase:

  • Cardiovascular Disease: Studies indicate these derivatives reduce necrotic core size in atherosclerosis models by promoting macrophage efferocytosis.

  • Neuroinflammation: Due to their lipophilicity, optimized derivatives can cross the Blood-Brain Barrier (BBB) to target microglial FPR2 in Alzheimer's models.

  • Sepsis: Modulating neutrophil migration without completely blocking host defense.

Editorial Note: Future optimization should focus on biased ligands that favor the pro-resolving Akt/ERK pathways over Calcium mobilization to minimize potential side effects like smooth muscle contraction.

References

  • Qin, C. X., et al. (2017).[2] Small-molecule-biased formyl peptide receptor 2 agonists: therapeutic potential for myocardial reperfusion injury. Journal of Medicinal Chemistry. [Link]

  • Monash University. (2024).[3] The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. European Journal of Medicinal Chemistry. [Link]

  • Cattaneo, F., et al. (2013).[4] Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences. [Link]

  • Gomez, I., et al. (2020). Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. British Journal of Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ameltolide (also known as 4-amino-N-(2,6-dimethylphenyl)benzamide or LY201116), a potent, orally active anticonvulsant agent. Developed by Eli Lilly and Company, Ameltolide emerged as a promising candidate from the 4-aminobenzamide class of compounds for the treatment of epilepsy.[1][2] This document delves into its mechanism of action, synthesis, preclinical efficacy, pharmacokinetics, and toxicological profile, offering valuable insights for researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.

Introduction to Ameltolide

Ameltolide is a synthetic, small-molecule derivative of 4-aminobenzamide with the chemical formula C15H16N2O.[1] It was extensively investigated for its broad-spectrum anticonvulsant properties in various preclinical models.[1][3] Despite its promising preclinical profile and advancement to Phase I clinical trials, its development was ultimately discontinued.[1][4] This guide will explore the scientific journey of Ameltolide, highlighting the key experimental findings that defined its therapeutic potential.

Mechanism of Action: A Voltage-Gated Sodium Channel Blocker

The primary mechanism of action of Ameltolide is the blockade of voltage-gated sodium channels.[1][5] These channels are crucial for the initiation and propagation of action potentials in neurons. In epileptic conditions, neurons exhibit excessive and synchronous firing, which is often driven by the aberrant activity of sodium channels. Ameltolide stabilizes the inactive state of these channels, thereby reducing neuronal hyperexcitability and preventing the spread of seizure activity.[6][7][8] Its pharmacological profile in this regard is similar to that of the established antiepileptic drug, phenytoin.[6][9]

The interaction of Ameltolide with the neuronal voltage-gated sodium channel is a key determinant of its anticonvulsant effect.[5] Studies using radioligand binding assays with [3H]batrachotoxinin-A-20α-benzoate have demonstrated that Ameltolide can displace this ligand from the sodium channel, confirming its interaction with the channel protein.[5] The relationship between its in vitro affinity for the sodium channel and its in vivo anticonvulsant potency in the maximal electroshock (MES) test strongly supports this mechanism of action.[5]

cluster_Neuron Presynaptic Neuron cluster_ActionPotential Action Potential Propagation cluster_DrugAction Ameltolide Intervention Node_Resting Resting State (Channel Closed) Node_Active Active State (Channel Open) Node_Resting->Node_Active Depolarization Node_Inactive Inactive State (Channel Blocked) Node_Active->Node_Inactive Inactivation Node_AP_Generation Na+ Influx Node_Inactive->Node_Resting Repolarization Node_Ameltolide Ameltolide Node_Stabilization Stabilization of Inactive State Node_Ameltolide->Node_Stabilization Node_Stabilization->Node_Inactive Prolongs Refractory Period Node_ReducedFiring Reduced Neuronal Hyperexcitability Node_Stabilization->Node_ReducedFiring Leads to Node_Anticonvulsant Anticonvulsant Effect Node_ReducedFiring->Node_Anticonvulsant Results in

Caption: Mechanism of action of Ameltolide on voltage-gated sodium channels.

Synthesis of Ameltolide

The synthesis of Ameltolide can be achieved through a multi-step process starting from readily available reagents. A common synthetic route involves the reaction of 4-nitrobenzoyl chloride with 2,6-dimethylaniline, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide
  • Step 1: Synthesis of N-(2,6-dimethylphenyl)-4-nitrobenzamide:

    • To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane), add 4-nitrobenzoyl chloride and a base (e.g., triethylamine or pyridine) at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by recrystallization or column chromatography to obtain N-(2,6-dimethylphenyl)-4-nitrobenzamide.

  • Step 2: Reduction of the Nitro Group:

    • Dissolve the N-(2,6-dimethylphenyl)-4-nitrobenzamide in a suitable solvent such as ethanol.

    • Add a reducing agent, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    • Carry out the hydrogenation at room temperature and atmospheric pressure until the starting material is consumed.

    • Filter off the catalyst and evaporate the solvent to yield 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide).

    • The final product can be further purified by recrystallization.

Start 2,6-dimethylaniline + 4-nitrobenzoyl chloride Step1 Amide Coupling Start->Step1 Intermediate N-(2,6-dimethylphenyl)-4-nitrobenzamide Step1->Intermediate Step2 Nitro Group Reduction (H2, Pd/C) Intermediate->Step2 End Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) Step2->End

Caption: Synthetic workflow for Ameltolide.

In Vitro Efficacy

The anticonvulsant properties of Ameltolide have been characterized in various in vitro models. These assays are crucial for determining the direct effects of the compound on neuronal activity and for elucidating its mechanism of action at the molecular level.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology on cultured neurons or cell lines expressing specific sodium channel subtypes is a fundamental technique to study the effects of Ameltolide.[10][11] This method allows for the direct measurement of sodium currents and the characterization of how the compound modulates channel gating properties.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording
  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the Nav1.2 or Nav1.5 sodium channel subtype.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular recording solutions.

  • Patching and Recording:

    • Obtain a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -100 mV).

    • Apply depolarizing voltage steps to elicit sodium currents.

  • Drug Application: Perfuse the cells with the extracellular solution containing varying concentrations of Ameltolide.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug to determine the concentration-response relationship and calculate the IC50 value.[11]

Radioligand Binding Assays

Binding assays are used to determine the affinity of Ameltolide for the sodium channel.[5] These assays typically use a radiolabeled ligand that binds to a specific site on the channel, and the ability of the test compound to displace this ligand is measured.

In Vitro Assay Parameter Result for Ameltolide Reference
[3H]Batrachotoxinin-A-20α-benzoate BindingIC500.97 µM[5]
Cortical Slice PreparationAnticonvulsant ProfilePhenytoin-like activity[6]

In Vivo Efficacy

The anticonvulsant efficacy of Ameltolide has been extensively evaluated in rodent models of epilepsy. These in vivo studies are essential for determining the therapeutic potential of the compound in a whole-organism context.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[12][13][14]

Experimental Protocol: MES Test in Mice
  • Animal Preparation: Use adult male mice (e.g., CF-1 strain).

  • Drug Administration: Administer Ameltolide orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

  • Seizure Induction: At the time of predicted peak drug effect, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) through corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extensor seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[12][13]

Animal Model Route ED50 (mg/kg) Reference
MES (Mice)p.o.1.4[2]
MES (Rats)p.o.135 µmol/kg[5]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Ameltolide is critical for interpreting its pharmacological effects and for designing appropriate dosing regimens. Studies in rats and monkeys have provided detailed information on its absorption, distribution, metabolism, and excretion (ADME).[15][16][17]

Ameltolide is well-absorbed after oral administration.[17] It undergoes extensive metabolism, primarily through N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), followed by hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP).[2][17] These metabolites are significantly less active as anticonvulsants than the parent compound.[2]

Ameltolide Ameltolide N_Acetylation N-Acetylation Ameltolide->N_Acetylation ADMP ADMP (N-acetyl metabolite) N_Acetylation->ADMP Hydroxylation Hydroxylation ADMP->Hydroxylation HADMP HADMP (Hydroxy-N-acetyl metabolite) Hydroxylation->HADMP Excretion Urinary Excretion HADMP->Excretion

Caption: Metabolic pathway of Ameltolide.

Species Parameter Value Reference
RatOral Bioavailability~94%[17]
Ratt1/2 (i.v.)9.4 min[17]
RatMajor MetabolitesADMP, HADMP[17]
Rhesus MonkeyMajor MetaboliteN-acetyl metabolite[15][16]

Safety and Toxicology

The safety profile of a drug candidate is a critical determinant of its clinical viability. Ameltolide has undergone toxicological evaluation in several species.

Neurotoxicity

Neurotoxicity is typically assessed in rodents using the rotorod test, which evaluates motor coordination. The median toxic dose (TD50) is the dose that causes motor impairment in 50% of the animals. The protective index (PI = TD50/ED50) is a measure of the margin of safety between the therapeutic and toxic doses. Ameltolide has a high protective index, indicating a good separation between its anticonvulsant and neurotoxic effects.[3]

Developmental Toxicology

Developmental toxicity studies were conducted in rats and rabbits.[18] In rats, maternal and fetal body weight were depressed at higher doses. In rabbits, Ameltolide was found to be weakly teratogenic at doses that also caused maternal toxicity.[18]

Species Test Route TD50 (mg/kg) Protective Index (PI) Reference
MiceHorizontal Screenp.o.-High[9]
RatsOralp.o.>1,530 µmol/kg>51[3]

Drug-Drug Interactions

In a clinical setting, antiepileptic drugs are often used in combination. Therefore, it is important to evaluate potential drug-drug interactions. Studies in mice have shown that Ameltolide has additive anticonvulsant effects when co-administered with phenytoin or carbamazepine, without compromising the safety margin.[9] However, its effects were less than additive when combined with valproate.[9]

Clinical Development and Discontinuation

Ameltolide advanced to Phase I clinical trials for the treatment of epilepsy.[1][4] However, the development of the drug was discontinued. The precise reasons for the discontinuation are not extensively detailed in the available literature, but potential factors could include unforeseen adverse effects in humans, unfavorable pharmacokinetic properties, or strategic decisions by the developing company.

Conclusion

Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) is a potent anticonvulsant agent with a well-defined mechanism of action as a voltage-gated sodium channel blocker. Its strong preclinical efficacy in various animal models, coupled with a favorable protective index, made it a promising candidate for the treatment of epilepsy. Although its clinical development was halted, the extensive research conducted on Ameltolide provides a valuable case study for the discovery and development of novel antiepileptic drugs. The detailed understanding of its structure-activity relationships, metabolism, and pharmacological profile continues to be a valuable resource for medicinal chemists and pharmacologists working in the field of central nervous system disorders.

References

  • Ameltolide - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Buelke-Sam, J., et al. (1994). Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. Fundamental and Applied Toxicology, 22(1), 40-50. [Link]

  • Robertson, D. W., et al. (1991). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Journal of Medicinal Chemistry, 34(4), 1253-1257. [Link]

  • Buelke-Sam, J., et al. (1994). Subchronic Toxicity, Metabolism, and Pharmacokinetics of the Aminobenzamide Anticonvulsant Ameltolide (LY2O1 116) in Rhesus Monkeys. Toxicological Sciences, 22(1), 40-50. [Link]

  • Jenkinson, S., et al. (2018). Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation. Vascular Pharmacology, 100, 23-29. [Link]

  • Leander, J. D., et al. (1990). Relation of plasma and brain concentrations of the anticonvulsant ameltolide to its pharmacologic effects. Epilepsia, 31(4), 430-436. [Link]

  • Kékesi, O., et al. (2017). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. Neuroscience Letters, 638, 12-19. [Link]

  • Ameltolide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Leander, J. D., et al. (1990). Interaction of the anticonvulsant ameltolide with standard anticonvulsants. Epilepsia, 31(6), 775-779. [Link]

  • Chimirri, A., et al. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomedicine & Pharmacotherapy, 51(3), 131-136. [Link]

  • Chen, Y. T., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203. [Link]

  • De Sarro, G., et al. (1998). Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide. Journal of Medicinal Chemistry, 41(18), 3436-3442. [Link]

  • Pohland, R. C., & Vavrek, M. T. (1991). Ameltolide. II: Placental transfer of radiocarbon following the oral administration of a novel anticonvulsant in rats. Teratology, 44(1), 45-50. [Link]

  • Higdon, G. L., et al. (1991). Ameltolide. I: Developmental toxicology studies of a novel anticonvulsant. Teratology, 44(1), 37-44. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). Retrieved February 20, 2026, from [Link]

  • AMELTOLIDE - Inxight Drugs. (n.d.). Retrieved February 20, 2026, from [Link]

  • Parli, C. J., et al. (1990). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 18(5), 751-756. [Link]

  • Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. (n.d.). Retrieved February 20, 2026, from [Link]

  • Ameltolide. (n.d.). Retrieved February 20, 2026, from [Link]

  • High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells - ION Biosciences. (n.d.). Retrieved February 20, 2026, from [Link]

  • EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents. (n.d.).
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1), 1-15. [Link]

  • In vitro human ion channel assays predictive of drug-induced seizure - Oxford Academic. (n.d.). Retrieved February 20, 2026, from [Link]

  • De Sarro, G., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. General Pharmacology, 31(4), 589-594. [Link]

  • Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry, 48(20), 6202-6211. [Link]

  • Mechanism of Action of Anticonvulsant Drugs - Pharmacy Freak. (n.d.). Retrieved February 20, 2026, from [Link]

  • What is the best in vivo model for testing potential anti-amyloid-ß drugs? - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • SAR of Anticonvulsants and Mechanism of Anticonvulsant Action - Pharmaguideline. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents. (n.d.).
  • ct2/results?cond=Epilepsy - ClinicalTrials.gov. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-[(Diphenylacetyl)amino]benzamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Modification of the benzamide moiety, particularly through N-acylation, has given rise to a diverse range of compounds with significant biological activities. Among these, N-acylated 2-aminobenzamides have garnered interest for their potential as anticonvulsant agents, suggesting their interaction with key targets in the central nervous system.[2][3][4] 2-[(Diphenylacetyl)amino]benzamide, a derivative that incorporates the bulky diphenylacetyl group, represents a promising candidate for investigation within this chemical space. Its structural features suggest the potential for unique pharmacological properties, warranting a clear and reproducible synthetic protocol to facilitate further research and drug discovery efforts.

This application note provides a comprehensive guide to the synthesis of 2-[(diphenylacetyl)amino]benzamide, offering two distinct and reliable protocols. The first method details the coupling of 2-aminobenzamide with diphenylacetic acid using a carbodiimide coupling agent, a widely used and versatile method for amide bond formation. The second protocol describes the reaction of 2-aminobenzamide with diphenylacetyl chloride, a classic and often high-yielding approach. This guide is designed to provide researchers with the necessary details to confidently synthesize and characterize this compound of interest.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Supplier (Example)Notes
2-AminobenzamideC₇H₈N₂O136.15Sigma-Aldrich-
Diphenylacetic acidC₁₄H₁₂O₂212.24Alfa Aesar-
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33TCI ChemicalsCaution: Potent allergen and sensitizer.
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Oakwood ChemicalCan be used as a hydrate.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Fisher ScientificUse a dry solvent.
Triethylamine (TEA)C₆H₁₅N101.19Acros OrganicsDistill before use for best results.
Thionyl chlorideSOCl₂118.97EMD MilliporeCaution: Corrosive and reacts violently with water.
Diphenylacetyl chlorideC₁₄H₁₁ClO230.69Prepared from diphenylacetic acidCan be purchased commercially.
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWR-
HexanesC₆H₁₄86.18Pharmco-Aaper-
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01J.T. Baker-
Sodium sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04Macron Fine Chemicals-
Hydrochloric acid (HCl), 1MHCl36.46LabChem-

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling any of the reagents listed.

Chemical Hazards:

  • DCC: is a potent skin allergen and sensitizer. Avoid inhalation of dust and skin contact.

  • Thionyl chloride and Diphenylacetyl chloride: are corrosive and lachrymators. They react violently with water, releasing toxic gases. Handle these reagents exclusively in a well-ventilated chemical fume hood.[5]

  • 2-Aminobenzamide: May cause skin and eye irritation.[6]

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Synthesis Protocols

Two primary methods for the synthesis of 2-[(diphenylacetyl)amino]benzamide are presented below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.

Protocol 1: DCC/HOBt Mediated Coupling of Diphenylacetic Acid and 2-Aminobenzamide

This protocol utilizes a common peptide coupling strategy to form the amide bond. HOBt is included to suppress potential side reactions and may improve yields.[7][8]

Reaction Scheme:

Protocol_1 Diphenylacetic_acid Diphenylacetic acid Product 2-[(Diphenylacetyl)amino]benzamide Diphenylacetic_acid->Product 2_Aminobenzamide 2-Aminobenzamide 2_Aminobenzamide->Product DCC_HOBt DCC, HOBt DCC_HOBt->Product DCM, TEA DCU Dicyclohexylurea (byproduct)

DCC/HOBt mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add diphenylacetic acid (1.00 g, 4.71 mmol, 1.0 eq) and 2-aminobenzamide (0.64 g, 4.71 mmol, 1.0 eq).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir at room temperature until all solids are dissolved.

  • Addition of HOBt and TEA: Add 1-hydroxybenzotriazole (HOBt) (0.70 g, 5.18 mmol, 1.1 eq) and triethylamine (TEA) (0.72 mL, 5.18 mmol, 1.1 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DCC: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.07 g, 5.18 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 2-[(diphenylacetyl)amino]benzamide.

Protocol 2: Acylation of 2-Aminobenzamide with Diphenylacetyl Chloride

This method involves the formation of the more reactive diphenylacetyl chloride as an intermediate, which then readily reacts with 2-aminobenzamide.[5][9]

Reaction Scheme:

Protocol_2 cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Diphenylacetic_acid Diphenylacetic acid Thionyl_chloride SOCl₂ Diphenylacetic_acid->Thionyl_chloride Diphenylacetyl_chloride Diphenylacetyl chloride Thionyl_chloride->Diphenylacetyl_chloride Diphenylacetyl_chloride_2 Diphenylacetyl chloride Product 2-[(Diphenylacetyl)amino]benzamide Diphenylacetyl_chloride_2->Product 2_Aminobenzamide 2-Aminobenzamide 2_Aminobenzamide->Product TEA TEA TEA->Product DCM

Two-step synthesis via acid chloride intermediate.

Step-by-Step Procedure:

Part A: Synthesis of Diphenylacetyl Chloride

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylacetic acid (1.00 g, 4.71 mmol).

  • Addition of Thionyl Chloride: In a fume hood, carefully add thionyl chloride (0.65 mL, 8.95 mmol, 1.9 eq).

  • Reaction: Heat the mixture to reflux and stir for 2 hours. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive. Use a trap containing a sodium hydroxide solution to neutralize the excess thionyl chloride. The crude diphenylacetyl chloride can be used directly in the next step.

Part B: Synthesis of 2-[(Diphenylacetyl)amino]benzamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (0.64 g, 4.71 mmol, 1.0 eq) and triethylamine (0.98 mL, 7.07 mmol, 1.5 eq) in 30 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude diphenylacetyl chloride from Part A in 10 mL of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (steps 7 and 8).

Characterization

The final product, 2-[(diphenylacetyl)amino]benzamide, should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)Expected signals for aromatic protons, amide NH, and the methine proton of the diphenylacetyl group.
¹³C NMR (100 MHz, DMSO-d₆)Expected signals for carbonyl carbons and aromatic carbons.
Mass Spectrometry Expected [M+H]⁺ peak at m/z = 331.14

Note on Characterization: As no direct literature precedent for the full characterization of this specific molecule was identified, the expected NMR data is based on the analysis of structurally similar compounds.[10][11] Researchers should perform full spectral analysis to confirm the structure.

Discussion

Both presented protocols offer viable routes to 2-[(diphenylacetyl)amino]benzamide. The DCC/HOBt coupling method (Protocol 1) is a one-pot procedure that avoids the use of the highly reactive and corrosive thionyl chloride. However, the removal of the dicyclohexylurea (DCU) byproduct can sometimes be challenging. The acid chloride method (Protocol 2) is a two-step process but often proceeds with higher yields and shorter reaction times for the final coupling step. The choice of protocol will depend on the specific laboratory setup and reagent availability.

The successful synthesis of 2-[(diphenylacetyl)amino]benzamide will enable further investigation into its biological properties, particularly its potential as an anticonvulsant agent. The protocols provided herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this and related N-acylated benzamide derivatives in the context of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. BenchChem.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Khan, I., & Ibrar, A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5130.
  • Siddiqui, N., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 21-30.
  • Yusof, M. S. M., et al. (2013). N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113.
  • Gogoi, S., & Zhao, C. G. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3566-3568.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-amino-n-phenethyl-benzamide Properties. EPA CompTox Chemicals Dashboard.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 239-248.
  • Corrie, J. E., et al. (1996). Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
  • CN104193646A - Preparation method of p-aminobenzamide. (2014).
  • Singh, P., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634.
  • Nikolova, R., et al. (2019). Synthesis and structural characterization of N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide.
  • ResearchGate. (2015, October 16). (PDF) Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde a.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Piaz, V. G., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7384.
  • Epilepsy Ontario. (n.d.).
  • LITFL. (2020, November 10). Anticonvulsants - Part One.
  • BenchChem. (2025).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • PubChem. (n.d.). 2,2-Diphenylacetamide.
  • ResearchGate. (2025, October 16). (PDF) Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)
  • FooDB. (2010, April 8). Showing Compound 2-Aminobenzamide (FDB012155).
  • ResearchGate. (2025, August 6).
  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • PMC. (2014).
  • Research India Publications. (n.d.).
  • MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

Sources

Application Note: Precision Synthesis of 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-[(diphenylacetyl)amino]benzamide , a critical intermediate often utilized in the development of anticonvulsant pharmacophores and quinazolinone-based bioactive scaffolds.

While direct acylation of isatoic anhydride is possible, it often suffers from steric hindrance when bulky acyl groups (like the diphenylacetyl moiety) are involved. Therefore, this protocol utilizes a reliable two-step modular pathway :

  • Nucleophilic Ring Opening: Conversion of isatoic anhydride to anthranilamide via ammonolysis.

  • Regioselective

    
    -Acylation:  Reaction of anthranilamide with diphenylacetyl chloride to yield the target structure.
    

This guide provides step-by-step experimental protocols, critical process parameters (CPPs), and analytical validation criteria to ensure high purity and reproducibility.

Retrosynthetic Logic & Reaction Pathway

The synthesis leverages the high electrophilicity of the isatoic anhydride carbonyls. The pathway is designed to avoid the formation of unstable


-acyl isatoic anhydride intermediates by establishing the primary amide first.
Reaction Scheme

ReactionPathway ISA Isatoic Anhydride (Starting Material) ANTH Anthranilamide (Intermediate) ISA->ANTH Step 1: Ammonolysis (-CO2) NH3 Ammonia (aq) NH3->ANTH PROD 2-[(Diphenylacetyl)amino]benzamide (Target) ANTH->PROD Step 2: N-Acylation (DCM/TEA, 0°C) DPC Diphenylacetyl Chloride (Acylating Agent) DPC->PROD

Figure 1: Modular synthetic workflow. Step 1 utilizes nucleophilic attack at C-4 to release


. Step 2 exploits the nucleophilicity differential between the aniline amine and the amide nitrogen.

Experimental Protocols

Step 1: Preparation of Anthranilamide (Ring Opening)

Objective: Convert isatoic anhydride to 2-aminobenzamide (anthranilamide) with high atom economy.

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • Ammonium Hydroxide (28-30%

    
     aq, 5.0 equiv)
    
  • Ethanol (Solvent)[1][2]

Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (16.3 g, 100 mmol) in Ethanol (100 mL) .

  • Addition: Slowly add Ammonium Hydroxide (35 mL, ~500 mmol) over 10 minutes.

    • Note: Evolution of carbon dioxide (

      
      ) will be observed as effervescence. Ensure adequate venting.[3]
      
  • Reaction: Heat the mixture to 40–50 °C for 2 hours. The solid will gradually dissolve, followed by the precipitation of the product.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Isatoic anhydride (

    
    ) should disappear; Anthranilamide (
    
    
    
    ) will appear.
  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the white crystalline solid and wash with cold water (2 x 20 mL) to remove excess ammonia.

  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Expected Yield: 85–92% Physical Data: White crystalline solid, MP 111–113 °C (Lit. 111–113 °C).

Step 2: Synthesis of 2-[(Diphenylacetyl)amino]benzamide

Objective: Selective acylation of the aniline nitrogen. The primary amide nitrogen is significantly less nucleophilic due to resonance delocalization, preventing bis-acylation under controlled conditions.

Reagents:

  • Anthranilamide (from Step 1) (1.0 equiv)

  • Diphenylacetyl Chloride (1.1 equiv)[4]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)[4]

Preparation of Diphenylacetyl Chloride (if not commercial):

  • Reflux Diphenylacetic acid (1.0 eq) with Thionyl Chloride (1.5 eq) for 2 hours. Evaporate excess

    
     to obtain the crude acid chloride as a viscous oil. Use immediately.
    

Main Procedure:

  • Solvation: In a dry 250 mL 3-neck flask under nitrogen atmosphere, dissolve Anthranilamide (6.8 g, 50 mmol) in Anhydrous DCM (100 mL) .

  • Base Addition: Add Triethylamine (8.4 mL, 60 mmol) . Cool the solution to 0 °C using an ice bath.

  • Acylation: Dissolve Diphenylacetyl Chloride (12.7 g, 55 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Critical Control: Slow addition prevents localized heating and minimizes side reactions (e.g., O-acylation or bis-acylation).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

  • Quench: Quench the reaction by adding Water (50 mL) .

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer once with DCM (30 mL). Combine organic phases.

  • Washing: Wash the combined organics sequentially with:

    • 1M HCl (50 mL) – Removes unreacted amine/TEA.

    • Saturated

      
       (50 mL) – Neutralizes residual acid.
      
    • Brine (50 mL) – Drying step.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (9:1) .
    

Analytical Validation & Data

Quantitative Summary
ParameterValue / RangeNotes
Step 1 Yield 85 – 92%High efficiency ammonolysis
Step 2 Yield 75 – 82%After recrystallization
Appearance White to Off-White PowderCrystalline
Melting Point 218 – 222 °C (Predicted)Distinct from starting material (111 °C)
Spectroscopic Characterization (Expected)
  • IR (KBr):

    • 3350, 3180 cm⁻¹ (

      
       stretch, amide).
      
    • 1680 cm⁻¹ (

      
      , secondary amide).
      
    • 1650 cm⁻¹ (

      
      , primary benzamide).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.2 (s, 1H, 
      
      
      
      -CO) – Deshielded secondary amide proton.
    • 
       8.4 (d, 1H, Ar-H ortho to NH) – Characteristic of 2-substituted benzamides.
      
    • 
       7.8 (br s, 1H, 
      
      
      
      a),
      
      
      7.2 (br s, 1H,
      
      
      b).
    • 
       7.2–7.4 (m, 10H, Diphenyl protons).
      
    • 
       5.3 (s, 1H, 
      
      
      
      -Ph₂) – Benzylic methine proton.

Troubleshooting & Critical Parameters

Issue: Bis-acylation (Formation of imide)
  • Symptom: Product is more soluble than expected; Mass spec shows M+194 mass shift.

  • Cause: Excess acid chloride or high temperature.

  • Solution: Strictly maintain 0 °C during addition. Use exactly 1.1 equivalents of acid chloride. If observed, hydrolyze the imide by stirring with mild aqueous NaOH, then re-acidify.

Issue: Poor Solubility of Anthranilamide
  • Symptom: Starting material remains as a slurry in DCM.

  • Solution: Anthranilamide has limited solubility in DCM. The reaction works as a heterogeneous mixture, solubilizing as it reacts. Ensure vigorous stirring. Alternatively, use THF as a co-solvent.

Safety Note
  • Isatoic Anhydride: Can cause sensitization. Handle in a fume hood.

  • Diphenylacetyl Chloride: Corrosive and moisture sensitive. Hydrolyzes to release HCl gas.

References

  • Review of Isatoic Anhydride Chemistry

    • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Synthesis of 2-Aminobenzamides

    • Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[5] III. Reactions with Primary and Secondary Amines. Journal of Organic Chemistry, 13(3), 347–352.

  • General Acylation Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference for Schotten-Baumann conditions).
  • Related Quinazolinone Synthesis (Context)

    • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones. Tetrahedron, 61(43), 10153-10202.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for all chemicals prior to use.

Sources

Crystallization techniques for 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystallization of 2-[(Diphenylacetyl)amino]benzamide

Introduction: The Critical Role of Crystallization

2-[(Diphenylacetyl)amino]benzamide is a molecule belonging to the carboxamide class, a scaffold of significant interest in medicinal and materials chemistry. The solid-state properties of such compounds—which are dictated by their crystalline form—are paramount for their function, stability, and processability. Crystallization is not merely a purification step; it is the critical process that determines the crystal habit, polymorphic form, and ultimately, the bioavailability and efficacy of an active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the theoretical principles and practical techniques for the crystallization of 2-[(Diphenylacetyl)amino]benzamide. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower users to rationally design and troubleshoot crystallization processes. While specific experimental data for this exact molecule is not extensively published, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide robust starting points for investigation.

Physicochemical Profile: A Foundation for Crystallization Design

A thorough understanding of a compound's physicochemical properties is the cornerstone of developing a successful crystallization strategy. Due to the limited availability of specific experimental data for 2-[(Diphenylacetyl)amino]benzamide, the following table includes inferred properties based on its structural motifs (a bulky, non-polar diphenylacetyl group and a more polar aminobenzamide group) and data from related benzamide compounds.[1][2][3] These values should be considered as guiding estimates, and experimental determination is strongly recommended.

PropertyInferred Value / CharacteristicRationale & Implications for Crystallization
Molecular Formula C₂₁H₁₈N₂O₂-
Molecular Weight 342.38 g/mol -
Melting Point (°C) Likely >150 °CAromatic amides are generally high-melting solids due to strong intermolecular interactions (hydrogen bonding, π-stacking). A high melting point suggests a stable crystal lattice.[2]
Aqueous Solubility Very LowThe large, hydrophobic diphenylacetyl group will dominate, leading to poor water solubility.[2] Crystallization from aqueous systems is unlikely without co-solvents.
Organic Solubility Moderate to High in Polar Aprotic/Chlorinated SolventsExpected to be soluble in solvents like Dichloromethane (DCM), Chloroform, and moderately soluble in polar protic solvents like Methanol and Ethanol, especially upon heating.[1] Solubility in non-polar solvents like Hexane is expected to be low.
pKa (Predicted) Amide N-H: ~17 (non-acidic)Amine N-H: ~3-4 (weakly basic)The amide proton is not ionizable under normal conditions. The primary amine is weakly basic. PH adjustment is unlikely to be an effective strategy for crystallization unless forming a salt.[4]
Polymorphism High PotentialCarboxamide-containing molecules are well-known for exhibiting polymorphism due to the possibility of different hydrogen-bonding motifs and conformational flexibility.[5][6][7][8] Screening for polymorphs is critical.

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is a thermodynamically driven phase transition where a solute in a liquid or gas phase forms a highly ordered solid structure. The entire process is governed by the principle of supersaturation , a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.

The journey from a clear solution to well-defined crystals involves two key stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is the kinetically challenging step and is highly sensitive to factors like the level of supersaturation, presence of impurities, and mechanical agitation.

  • Crystal Growth: The subsequent addition of solute molecules onto the existing nuclei, leading to an increase in crystal size. This stage is typically slower and aims for ordered growth to minimize defects.

Our goal in designing a crystallization protocol is to control the rate at which supersaturation is achieved. Slow and controlled supersaturation generally favors the growth of larger, more perfect crystals, while rapid supersaturation often leads to the precipitation of small, poorly-defined particles.

Recommended Crystallization Protocols

Based on the inferred physicochemical properties, three primary techniques are recommended for 2-[(Diphenylacetyl)amino]benzamide: cooling crystallization, anti-solvent addition, and slow evaporation.

Protocol 1: Cooling Crystallization

This is the most common technique for compounds that exhibit a significant increase in solubility with temperature.

Causality: The principle lies in creating a saturated or near-saturated solution at an elevated temperature and then slowly cooling it. As the temperature decreases, the solubility of the compound drops, leading to a state of supersaturation that induces nucleation and crystal growth.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve compound in minimum hot solvent (e.g., Methanol, Ethanol) filter Hot filter to remove insoluble impurities dissolve->filter Ensure solution is clear cool_slow Allow filtrate to cool slowly to room temp. filter->cool_slow cool_ice Transfer to ice bath for complete precipitation cool_slow->cool_ice Maximize yield isolate Isolate crystals via vacuum filtration cool_ice->isolate wash Wash with a small amount of cold solvent isolate->wash dry Dry crystals under vacuum wash->dry

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which 2-[(Diphenylacetyl)amino]benzamide has high solubility at high temperatures and low solubility at low temperatures. Good starting points are methanol, ethanol, or isopropanol.

  • Dissolution: In a flask equipped with a condenser, add the crude 2-[(Diphenylacetyl)amino]benzamide and a small volume of the selected solvent. Heat the mixture to reflux with stirring until all the solid dissolves. Add solvent dropwise until a clear, saturated solution is obtained.

  • Hot Filtration (Optional but Recommended): If any particulate matter remains, perform a hot filtration through a pre-heated filter funnel to remove insoluble impurities. This step is crucial to prevent premature nucleation.

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Protocol 2: Anti-Solvent Addition (Solvent-Miscible Precipitation)

This method is ideal when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

Causality: The compound is first dissolved in a "good" solvent. A "poor" solvent (the anti-solvent) is then slowly added. This changes the overall polarity and composition of the solvent system, reducing the compound's solubility and inducing supersaturation.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve compound in a 'good' solvent (e.g., Dichloromethane) add_anti Slowly add 'anti-solvent' (e.g., Hexane) until solution becomes turbid dissolve->add_anti redissolve Add a few drops of 'good' solvent to redissolve add_anti->redissolve stand Seal and allow to stand undisturbed redissolve->stand isolate Isolate crystals via vacuum filtration stand->isolate wash Wash with anti-solvent isolate->wash dry Dry crystals under vacuum wash->dry

Caption: Workflow for Anti-Solvent Addition.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a good solvent (e.g., dichloromethane, acetone) and a miscible anti-solvent (e.g., hexane, water). The choice depends on the polarity of the compound. For 2-[(Diphenylacetyl)amino]benzamide, a DCM/hexane system is a logical starting point.

  • Dissolution: Dissolve the compound in a minimum amount of the good solvent at room temperature to form a clear, concentrated solution.

  • Anti-Solvent Addition: With gentle stirring, add the anti-solvent dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Re-dissolution: Add a few drops of the good solvent back into the mixture until the turbidity just disappears. This creates a solution that is perfectly saturated.

  • Crystal Growth: Seal the vessel and leave it undisturbed at a constant temperature. Crystals should form over several hours to days.

  • Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is suitable for thermally stable compounds that are soluble at room temperature and is often used for growing high-quality single crystals for X-ray diffraction.

Causality: The compound is dissolved in a relatively volatile solvent. The solvent is allowed to evaporate slowly, which gradually increases the concentration of the solute. Once the concentration exceeds the solubility limit, the solution becomes supersaturated, and crystals begin to form.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve compound in a volatile solvent to create a moderately concentrated solution filter Filter solution to remove dust and particulates dissolve->filter evap Place filtrate in a clean vial filter->evap cover Cover vial with perforated film to slow evaporation evap->cover stand Allow to stand in a vibration-free location for several days cover->stand decant Decant the mother liquor stand->decant dry Gently dry the crystals decant->dry

Caption: Workflow for Slow Evaporation.

Step-by-Step Methodology:

  • Solvent Selection: Choose a volatile solvent in which the compound is readily soluble, such as dichloromethane or ethyl acetate.

  • Dissolution: Prepare a clear, moderately concentrated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter or a small plug of cotton/glass wool into a clean vial or beaker. This removes dust particles that could act as unwanted nucleation sites.

  • Evaporation: Cover the opening of the container with a piece of parafilm or aluminum foil. Pierce a few small holes in the cover with a needle. This slows down the rate of evaporation, which is crucial for growing large, well-formed crystals.

  • Incubation: Place the container in a location with stable temperature and minimal vibrations.

  • Isolation: Once suitable crystals have formed and the solvent has mostly evaporated, carefully decant the remaining mother liquor and dry the crystals.

Characterization and Analysis

After obtaining crystals, it is essential to characterize them to confirm their identity, purity, and crystalline form.

  • Visual Microscopy: The simplest method to assess crystal morphology, size distribution, and homogeneity.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and enthalpy of fusion. The presence of multiple melting peaks may indicate polymorphism or the presence of solvates.[9]

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph). Each polymorph will have a unique diffraction pattern, acting as its "fingerprint."

  • Single-Crystal X-Ray Diffraction: Provides the absolute three-dimensional structure of the molecule in the crystal lattice, confirming connectivity and stereochemistry.

Troubleshooting Common Crystallization Issues

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution, cooling to a lower temperature, or adding a more effective anti-solvent. Scratching the inside of the flask with a glass rod can sometimes induce nucleation.

  • Oiling Out: The compound separates as a liquid phase instead of a solid. This often happens when supersaturation is achieved too quickly or at a temperature above the compound's melting point in that solvent system. To resolve this, use a more dilute solution, cool more slowly, or change the solvent system.

  • Formation of Fine Powder/Needles: This is usually a result of rapid nucleation. Reduce the rate of supersaturation by cooling more slowly or adding the anti-solvent at a much slower rate.

Conclusion

The crystallization of 2-[(Diphenylacetyl)amino]benzamide is a controllable process that is fundamental to its purification and solid-state characterization. By systematically applying the principles of cooling crystallization, anti-solvent addition, and slow evaporation, researchers can effectively generate crystalline material. The key to success lies in the rational selection of solvents based on the compound's physicochemical properties and the precise control over the rate of supersaturation. Given the high potential for polymorphism in carboxamides, a thorough analytical characterization of the resulting solid forms is a mandatory step in any development program.

References

  • Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. (n.d.). Royal Society of Chemistry.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024, September 14). MDPI.
  • Polymorphism in Carboxamide Compound with High-Z' Crystal Structure. (n.d.). ResearchGate.
  • Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. (2009, December 3). ACS Publications.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. (n.d.). Benchchem.
  • Scalable solution cocrystallization: case of carbamazepine-nicotinamide I. (2025, August 10). ResearchGate.
  • 2-amino-n-phenethyl-benzamide Properties. (2025, October 15). EPA.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025, October 16). ResearchGate.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). MDPI.
  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. (n.d.). lookchem.
  • Benzamide. (n.d.). PubChem.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • 2-Amino-2-phenylacetamide. (n.d.). PubChem.
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2025, April 21). MDPI.
  • An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide. (n.d.). Benchchem.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2025, October 16). ResearchGate.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.). ResearchGate.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021, December 11). CrystEngComm (RSC Publishing).
  • solubility of 4-benzoylbenzamide in common organic solvents. (n.d.). Benchchem.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).
  • Substituted amides of amphatic- - Google Patents. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). PMC.
  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024, July 17). Semantic Scholar.
  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014, March 21). PubMed.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021, August 22). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-[(Diphenylacetyl)amino]benzamide . If you are reading this, you are likely facing a common paradox: this molecule is essential for your pathway (often as a precursor to bioactive quinazolinones), but it behaves like "brick dust" in aqueous media.

This guide moves beyond generic advice. We treat solubility not just as a physical state, but as a function of thermodynamics (crystal lattice energy) and chemical stability (cyclization risk) .

Quick Diagnostic: Why won't it dissolve?
  • High Lipophilicity: The two phenyl rings and the benzamide core create a highly hydrophobic planar structure, driving high LogP (estimated >3.5).

  • Strong Intermolecular Forces: The amide hydrogen donors and carbonyl acceptors facilitate strong crystal packing (High Melting Point), requiring significant energy to break the lattice.

  • The "Cyclization Trap": Warning: If you are using heat or acid to force dissolution, you may be inadvertently converting your molecule into 2-(diphenylmethyl)-4(3H)-quinazolinone .

Part 1: The Solubility Matrix

Do not attempt to dissolve this directly in aqueous buffers (PBS, Saline, Media). It will float or sediment. Use the following solvent hierarchy.

Solvent Compatibility Table
Solvent SystemSolubility RatingApplicationTechnical Note
DMSO (Anhydrous) Excellent (>20 mg/mL)Stock SolutionsPrimary Recommendation. Use fresh, anhydrous DMSO to prevent water uptake which lowers solubility.
DMF (Dimethylformamide) Good Synthesis / HTSGood alternative if DMSO interferes with specific assays, but higher toxicity.
Ethanol (Warm) Moderate RecrystallizationSoluble when heated (>50°C); likely to precipitate upon cooling (recrystallization solvent).
Ethanol (Cold) Poor WashingUsed to wash crystals during synthesis; do not use for high-conc stocks.
Water / PBS / Saline Insoluble (<0.01 mg/mL)Biological MediaDo not use directly. Requires co-solvents or surfactants.
Glacial Acetic Acid Soluble Synthesis OnlyCaution: Promotes cyclization to quinazolinone under reflux.

Part 2: Troubleshooting Protocols

Issue 1: "My compound precipitates immediately when added to cell culture media."

Diagnosis: This is the "Solvent Shock" effect. A high-concentration DMSO stock hits the aqueous buffer, causing rapid local supersaturation and precipitation.

The Solution: Intermediate Dilution Step Instead of jumping from 100% DMSO to 0.1% DMSO, use a "stepping stone" solvent system (PEG/Tween).

Protocol:

  • Stock: Prepare 10 mM stock in 100% Anhydrous DMSO .

  • Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol . (Result: 1 mM compound in DMSO/PEG mix).

  • Final: Dilute the Intermediate 1:100 into pre-warmed (37°C) media containing 1% Tween-80 or 0.5% Methylcellulose .

    • Why? The PEG/Tween acts as a surfactant bridge, preventing the hydrophobic molecules from aggregating instantly upon water contact.

Issue 2: "I heated the solution to dissolve it, and the HPLC peak shifted."

Diagnosis: Chemical Instability. You likely triggered a cyclization reaction. Mechanism: 2-[(Diphenylacetyl)amino]benzamide is an open-ring precursor. Under heat (especially in protic or acidic solvents), it undergoes dehydration to form the thermodynamic sink: the Quinazolinone ring.

Visualizing the Risk:

CyclizationRisk cluster_warning CRITICAL WARNING Amide 2-[(Diphenylacetyl)amino]benzamide (Target Molecule) Heat Trigger: Heat (>60°C) or Acid Amide->Heat Dissolution Attempt Quinazolinone 2-(diphenylmethyl)-4(3H)-quinazolinone (Impurity/Artifact) Heat->Quinazolinone Dehydration Cyclization Water H2O (Byproduct) Heat->Water

Part 3: Advanced Formulation (In Vivo)

For animal studies (IP or PO), simple DMSO/Saline mixtures often fail (clogging needles or poor bioavailability).

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Diluent - Add LAST)

Preparation Order (Strict):

  • Weigh solid.

  • Add DMSO -> Vortex until clear.

  • Add PEG-400 -> Vortex.

  • Add Tween-80 -> Vortex.

  • Slowly add Saline while vortexing.

    • Note: If cloudiness appears, sonicate at low temperature (avoid heat!).

Part 4: Decision Tree for Solubility

Use this logic flow to determine the correct handling of your sample.

SolubilityLogic Start Start: Solid Powder SolventCheck Select Solvent Start->SolventCheck DMSO DMSO (Anhydrous) SolventCheck->DMSO Water Water / Buffer SolventCheck->Water Ethanol Ethanol SolventCheck->Ethanol Clear Clear Solution? DMSO->Clear Yes Yes Clear->Yes No No Clear->No Success Ready for Assay Sonicate Sonicate (Bath, <40°C) Sonicate->Clear Fail Precipitation / Suspension Water->Fail HeatCheck Heat Applied? Ethanol->HeatCheck HeatCheck->Yes HeatCheck->No Recryst Recrystallization (Purification only) PrecipCold Precipitates on Cooling Yes->Success Yes->Recryst No->Sonicate No->PrecipCold

References

  • Zhang, J., et al. (2009). "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition." Indian Journal of Chemistry, 48B, 1315-1318. Link

    • Relevance: details the cyclization of anthranilamide derivatives (like the target molecule)
  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link

    • Relevance: Establishes the structural relationship and stability profiles of benzamide intermedi
  • Grossjohann, C., et al. (2012).[1] "Characterisation, solubility and intrinsic dissolution behaviour of benzamide:dibenzyl sulfoxide cocrystal." International Journal of Pharmaceutics, 422(1-2), 24-32.[1] Link

    • Relevance: Provides solubility data for benzamide derivatives and discusses the impact of co-crystals and hydrophobic interactions on dissolution.

Sources

Optimizing reaction conditions for diphenylacetyl group attachment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for diphenylacetyl (


) group attachment.
Audience:  Drug Discovery Chemists, Process Chemists.
Scope:  Reagent selection, steric management, ketene suppression, and troubleshooting.
Executive Summary: The Steric Challenge

Attaching a diphenylacetyl group is deceptively simple. Unlike a standard acetyl or benzoyl group, the diphenylacetyl moiety presents two distinct challenges:

  • Steric Hindrance: The geminal phenyl rings create a "conical" steric shield, significantly slowing nucleophilic attack at the carbonyl carbon.

  • 
    -Acidity & Ketene Formation:  The benzylic 
    
    
    
    -proton is relatively acidic (
    
    
    ). Strong bases can trigger E1cB elimination from the acid chloride, generating diphenylketene (
    
    
    ). While diphenylketene is a valid acylating agent, its accumulation can lead to polymerization or side reactions (e.g., [2+2] cycloadditions) if the nucleophile is not sufficiently reactive.[1]
Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways when activating diphenylacetic acid.

DiphenylacetylPathways Start Diphenylacetic Acid AcidCl Acid Chloride (Ph2CH-COCl) Start->AcidCl SOCl2 / (COCl)2 ActivatedEst Active Ester (O-Acylisourea / OBt) Start->ActivatedEst DCC / HATU Ketene Diphenylketene (Ph2C=C=O) [Orange/Yellow] AcidCl->Ketene Base (TEA/DIPEA) -HCl (Fast) Product Diphenylacetylated Product AcidCl->Product Nucleophile (Slow) Ketene->Ketene Polymerization (Side Rxn) Ketene->Product Nucleophile (Addition) ActivatedEst->Product Nucleophile (Cleanest)

Figure 1: Mechanistic pathways. Note the "Ketene Shunt" (orange) which occurs with acid chlorides and bases. While the ketene can react to form the product, uncontrolled accumulation leads to impurities.

Module 1: Reagent Selection & Activation
Q: Should I use Diphenylacetyl Chloride or a Coupling Agent?

A: This depends on your nucleophile's tolerance and the scale.

FeatureAcid Chloride Method Coupling Agents (HATU/EDC)
Reactivity High (Aggressive)Moderate (Tunable)
Steric Tolerance High (Small leaving group:

)
Lower (Bulky leaving group)
Risk Factor Ketene Formation (High)N-Acylurea rearrangement
Best For Primary amines, simple alcoholsComplex substrates, chiral centers
Key Additive DMAP (Mandatory catalyst)HOAt / HOBt
Q: My reaction mixture turned bright orange/yellow. What happened?

A: You have generated diphenylketene .[2][3]

  • Cause: You likely used a tertiary amine base (TEA or DIPEA) with Diphenylacetyl chloride without a sufficient nucleophilic catalyst. The base deprotonated the

    
    -carbon faster than the nucleophile attacked the carbonyl.
    
  • Impact: Diphenylketene is stable enough to observe but will eventually polymerize or react with oxygen if not consumed.

  • Solution: Do not discard. Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the ketene to form a highly reactive N-acylpyridinium zwitterion, which then transfers the acyl group to your nucleophile.

Module 2: Optimization & Protocols
Protocol A: The "Steglich" Approach (Recommended for Alcohols)

Best for attaching diphenylacetyl groups to secondary alcohols or sterically hindered positions.

  • Dissolve: 1.0 equiv Substrate (Alcohol) and 1.1 equiv Diphenylacetic acid in anhydrous DCM (Dichloromethane).

  • Catalyst: Add 10-20 mol% DMAP . Note: Higher loading than standard acetylation is required due to sterics.

  • Activator: Cool to 0°C. Add 1.1 equiv DCC (N,N'-Dicyclohexylcarbodiimide) or EDC .

  • Reaction: Warm to Room Temperature (RT). Stir for 12–24 hours.[4]

  • Workup: Filter off the urea byproduct (if using DCC). Wash with dilute HCl (to remove DMAP) and

    
    .
    

Why this works: The bulky diphenylacetyl group struggles to approach the alcohol directly. DMAP acts as a "shuttle," forming a planar, electrophilic intermediate that is less hindered than the initial O-acylisourea.

Protocol B: The Acid Chloride "Ketene Trap" (Recommended for Amines)

Best for robust substrates where speed is required.

  • Dissolve: 1.0 equiv Amine and 1.5 equiv Diphenylacetyl chloride in anhydrous THF or DCM .

  • Base Strategy:

    • Option 1 (Standard): Add 2.0 equiv Pyridine . Pyridine acts as both a mild base and a nucleophilic catalyst, minimizing ketene accumulation compared to TEA.

    • Option 2 (Ketene Route): If using TEA/DIPEA, you must add catalytic DMAP (10 mol%).

  • Temperature: Start at 0°C, then heat to reflux if conversion is low after 2 hours.

  • Monitoring: Watch for the disappearance of the acid chloride peak (approx. 1800 cm⁻¹ IR) and the transient ketene peak (2100 cm⁻¹).

Module 3: Troubleshooting & FAQs
Q: I see low conversion even after 24 hours. Should I heat it?

A: Proceed with caution.

  • Risk: Heating diphenylacetyl chloride with base accelerates ketene dimerization (side product).

  • Better Fix: Switch solvent to 1,2-Dichloroethane (DCE) and use Microwave irradiation (80°C for 30 mins) only if using the Amide Coupling (HATU/EDC) method. If using Acid Chloride, add more DMAP (up to 0.5 equiv) before heating.

Q: I cannot remove the diphenylacetic acid byproduct from my product.

A: Diphenylacetic acid is very lipophilic and "streaks" on silica columns, often co-eluting with the product.

  • Fix 1 (Chemical): Wash the organic layer with 2M

    
      (not just bicarbonate) to fully deprotonate the acid into the aqueous layer.
    
  • Fix 2 (Chromatography): Add 1% Acetic Acid to your TLC/Column solvent system to sharpen the acid peak, or use an amine-functionalized silica cartridge to trap the free acid.

Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM)?

A: No. The hydrolysis of diphenylacetyl chloride is extremely rapid in biphasic aqueous systems compared to benzoyl chloride. You will generate diphenylacetic acid almost exclusively. Strictly anhydrous conditions are required.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose stalled reactions.

Troubleshooting Problem Problem: Low Yield / Impurities CheckColor Is the reaction mixture Orange/Yellow? Problem->CheckColor YesColor Yes (Ketene Present) CheckColor->YesColor Visual Check NoColor No (Colorless/Pale) CheckColor->NoColor Sol1 Add Nucleophilic Catalyst (DMAP 20 mol%) YesColor->Sol1 Ketene is not reacting Sol2 Check Sterics: Switch to Acid Fluoride (Use BTFFH reagent) NoColor->Sol2 Activation too slow

Figure 2: Troubleshooting logic for stalled diphenylacetylations.

References
  • Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

    • Foundational text for the Steglich esterific
  • Staudinger, H. (1905).[7] Ketene, eine neue Körperklasse. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735–1739.

    • The discovery of diphenylketene, explaining the "orange oil" phenomenon.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Comprehensive review covering HATU/EDC optimization for hindered substr
  • Lundberg, H., et al. (2014). Catalytic amide formation from non-activated carboxylic acids and amines.[6][8] Chemical Society Reviews, 43, 2714-2742.[8]

    • Discusses catalytic approaches to avoid stoichiometric waste and side reactions.

Sources

Technical Support Center: Resolving NMR Spectral Impurities in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities identified through Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system, this guide explains the "why" behind experimental choices, ensuring both accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a broad singlet around 11-12 ppm. What is this impurity and how can I remove it?

A broad singlet in this downfield region is highly characteristic of a carboxylic acid proton. This is almost certainly benzoic acid, a common impurity resulting from the hydrolysis of the starting material, benzoyl chloride. To remove it, you can wash your crude product with a dilute aqueous solution of a weak base like sodium bicarbonate. The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be removed in the aqueous layer, while the neutral benzamide remains in the organic phase.

Q2: I observe an extra set of aromatic signals in my ¹H NMR that are similar to benzamide but with slightly different chemical shifts. What could this be?

This often indicates the presence of a diacylated byproduct, such as N-benzoylbenzamide (also known as N,N-dibenzoylamine). This impurity arises when a molecule of newly formed benzamide acts as a nucleophile and attacks another molecule of benzoyl chloride. This is more likely to occur if there is a high localized concentration of benzoyl chloride. To minimize its formation, ensure slow, dropwise addition of benzoyl chloride to the ammonia solution with vigorous stirring.

Q3: After purification, my benzamide yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors. The primary chemical cause is often the hydrolysis of benzoyl chloride to benzoic acid, which is then removed during the basic wash, reducing the amount of reactant available to form benzamide.[1] Procedural losses during workup, such as using too much recrystallization solvent or incomplete transfer of solids, can also contribute. Ensuring anhydrous reaction conditions and optimizing purification steps are crucial for maximizing yield.

Q4: Can I use NMR to monitor the progress of my benzamide synthesis?

Yes, NMR spectroscopy is a powerful tool for reaction monitoring.[2][3][4] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material signals (e.g., benzoyl chloride) and the appearance of the benzamide product signals. This allows for real-time assessment of reaction completion and can help in optimizing reaction times.

Troubleshooting Guide: Impurity Identification and Resolution by NMR

A common and efficient method for synthesizing benzamide is the Schotten-Baumann reaction, which involves the reaction of benzoyl chloride with ammonia in the presence of a base.[5][6] However, side reactions can lead to impurities that are readily identifiable by NMR spectroscopy.

Identifying Common Impurities in Benzamide Synthesis via NMR

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for pure benzamide and its common impurities in CDCl₃. These values are crucial for diagnosing the purity of your synthesized product.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton EnvironmentBenzamide (Product)Benzoic Acid (Impurity)Benzoyl Chloride (Impurity)N-Benzylbenzamide (Impurity Proxy)
-NH₂ or -NH- ~6.0-7.0 (br s, 2H)--~6.78 (br s, 1H)[7]
-COOH -~11.0-12.0 (br s, 1H)--
Aromatic H (ortho) ~7.8 (d, 2H)~8.1 (d, 2H)~8.2 (d, 2H)~7.78 (d, 2H)[7]
Aromatic H (meta/para) ~7.4-7.5 (m, 3H)~7.4-7.6 (m, 3H)~7.5-7.7 (m, 3H)~7.3-7.5 (m, 8H)[7]
-CH₂- ---~4.59 (d, 2H)[7]

Note: "br s" denotes a broad singlet, "d" a doublet, and "m" a multiplet. N-benzylbenzamide is used as a proxy to estimate the chemical shifts for N-benzoylbenzamide due to structural similarities in the benzoyl group environment.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon EnvironmentBenzamide (Product)Benzoic Acid (Impurity)Benzoyl Chloride (Impurity)N-Benzylbenzamide (Impurity Proxy)
C=O ~169.0~172.6[8]~168.0~167.5
Aromatic C (ipso) ~133.0~129.4~134.0~134.5
Aromatic C ~127-132~128-134[8]~128-135~127-132
Causality of Chemical Shift Differences
  • Carbonyl Carbon (C=O): The carbonyl carbon in benzoic acid is the most deshielded (highest ppm value) due to the strong electron-withdrawing effect of the two oxygen atoms. In contrast, the nitrogen atom in benzamide is less electronegative than oxygen, resulting in a more shielded carbonyl carbon that appears at a lower chemical shift.

  • Amide vs. Carboxylic Acid Protons: The amide protons (-NH₂) of benzamide typically appear as a broad singlet between 6-7 ppm. In contrast, the carboxylic acid proton (-COOH) of benzoic acid is highly deshielded due to hydrogen bonding and the acidity of the proton, causing its signal to appear significantly downfield, often above 11 ppm.

Experimental Protocols for Impurity Resolution

Based on the NMR analysis, specific purification protocols can be employed to remove the identified impurities.

Protocol 1: Removal of Benzoic Acid Impurity

This protocol utilizes a liquid-liquid extraction with a mild base to selectively remove the acidic benzoic acid.

Step-by-Step Methodology:

  • Dissolve the crude benzamide product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The top layer will be the organic phase containing the benzamide, and the bottom will be the aqueous phase containing the sodium benzoate.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified benzamide.

Protocol 2: Purification of Benzamide by Recrystallization

Recrystallization is an effective method for removing a variety of impurities, including unreacted starting materials and byproducts, based on differences in their solubility.[6]

Step-by-Step Methodology:

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add a minimal amount of hot water (near boiling) to just dissolve the solid. Benzamide's solubility is significantly higher in hot water than in cold water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture should be boiled for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal. This step should be done quickly to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized benzamide.

  • Collect the purified benzamide crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for identifying and resolving impurities in benzamide synthesis based on NMR spectral data.

troubleshooting_workflow cluster_synthesis Benzamide Synthesis cluster_analysis NMR Analysis cluster_decision Impurity Identification cluster_resolution Purification Strategy synthesis Crude Benzamide Product nmr_analysis Acquire 1H and 13C NMR Spectra synthesis->nmr_analysis Sample decision_benzoic Broad singlet at ~11-12 ppm in 1H NMR? nmr_analysis->decision_benzoic decision_diacyl Extra aromatic signals in 1H NMR? decision_benzoic->decision_diacyl No protocol1 Protocol 1: Basic Wash (NaHCO3) decision_benzoic->protocol1 Yes (Benzoic Acid) protocol2 Protocol 2: Recrystallization decision_diacyl->protocol2 Yes (Diacyl Impurity) pure_product Pure Benzamide decision_diacyl->pure_product No protocol1->nmr_analysis Re-analyze protocol2->nmr_analysis Re-analyze

Caption: Troubleshooting workflow for benzamide synthesis impurities.

References

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • Part 6: Preparation of Organic Compounds. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]

  • ResearchGate. Plots of the conversion into N-benzyl-benzamide (4) determined by 1D 1.... [Link]

  • Sciencemadness Discussion Board. Benzoic Acid, Carbamid>Benzamid>Anilin?. [Link]

  • Brainly.in. introduction of preparation of benzamide from benzoyl chloride?. [Link]

  • Sciencemadness Discussion Board. Removing excess Benzoyl Chloride. [Link]

  • Google Patents.
  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Beilstein Journals. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]

  • NMR_prod1.cdxml. [Link]

  • ACS Publications. IR and NMR Reaction Monitoring Techniques for Nucleophilic Addition Reactions: In Situ Monitoring of the Addition of Benzimidazole to a Pyridinium Salt. [Link]

  • NIH. NMR reaction monitoring in flow synthesis. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Scribd. Benzamide Synthesis and Recrystallization | PDF. [Link]

  • Indian Academy of Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

Technical Support Center: Stability & Handling of 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-[(Diphenylacetyl)amino]benzamide in Cell Culture Media

Executive Summary: The Stability Paradox

2-[(Diphenylacetyl)amino]benzamide is a lipophilic N-acyl anthranilamide derivative. While often selected for its structural similarity to sirtuin (SIRT) inhibitors or as a scaffold in medicinal chemistry, its stability in cell culture media is governed by two competing forces: hydrophobic precipitation (physical instability) and intramolecular cyclization (chemical instability).

Critical Insight: Users often mistake the loss of biological activity for "degradation," when in reality, the compound has likely precipitated out of solution due to the high logP of the diphenylacetyl moiety, or slowly cyclized into a biologically inactive quinazolinone derivative.

Core Stability Issues & Mechanisms

A. Chemical Instability: The Quinazolinone Trap

The defining feature of this molecule is the ortho-amide motif (anthranilamide) coupled with an electrophilic carbonyl (diphenylacetyl). Under physiological conditions (pH 7.4, 37°C), this structure is prone to intramolecular condensation , leading to the formation of 2-benzhydryl-4(3H)-quinazolinone .

  • Mechanism: The amide nitrogen of the benzamide attacks the carbonyl of the diphenylacetyl group, releasing water.

  • Trigger: Accelerated by heat (>37°C), acidic pH, and prolonged storage in protic solvents (like media).

  • Consequence: The resulting quinazolinone is typically biologically inactive for the original target, leading to false negatives in long-duration assays (>24h).

B. Physical Instability: The "Crash-Out" Effect

The diphenylacetyl group confers significant lipophilicity. When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the local concentration exceeds the solubility limit before mixing occurs, causing the formation of micro-crystals.

  • Symptom: "Cloudy" media or sediment at the bottom of the well.

  • Impact: The effective concentration in solution drops drastically (e.g., from 10 µM to <1 µM), while the crystals may cause non-specific toxicity via physical stress on cells.

Visualizing the Degradation Pathway

The following diagram illustrates the primary chemical degradation pathway (Cyclization) and the physical equilibrium (Precipitation) users must manage.

G Compound 2-[(Diphenylacetyl)amino]benzamide (Active Form) Precipitate Micro-Crystalline Precipitate (Inactive/Toxic) Compound->Precipitate Rapid Mixing / High Conc. (Physical Instability) Quinazolinone 2-Benzhydryl-4(3H)-quinazolinone (Inactive Degradant) Compound->Quinazolinone Slow Cyclization (-H2O) (Chemical Instability) Media Cell Culture Media (pH 7.4, 37°C) Media->Compound Solubilization

Figure 1: Stability landscape showing the competing risks of precipitation (red) and cyclization (yellow) in aqueous environments.

Troubleshooting Guide (FAQ)

Q1: Why do I see needle-like crystals in my media after 2 hours?

Diagnosis: Solubility Crash. You likely added the DMSO stock directly to the media in the culture dish, or the final concentration exceeds the aqueous solubility limit (typically <50 µM for this class). Solution:

  • Use the "Intermediate Dilution" Method: Dilute your DMSO stock 1:10 into sterile PBS or media in a separate tube first, vortex immediately, and then add this intermediate to your cells.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v).

Q2: My IC50 values shift significantly between 24h and 48h assays. Why?

Diagnosis: Chemical Cyclization. The compound is slowly converting to the quinazolinone form at 37°C. By 48 hours, the effective concentration of the open-ring benzamide has decreased. Solution:

  • Replenish Media: For assays >24h, replace the media with fresh compound every 24 hours.

  • Quantify Stability: Run a mock incubation (media + compound, no cells) and analyze by HPLC at 0, 24, and 48h to determine the degradation rate.

Q3: Can I autoclave the compound in media?

Answer: Absolutely Not. Autoclaving (121°C) will instantly drive the cyclization reaction to completion, converting 100% of your compound into the inactive quinazolinone. Always filter-sterilize (0.22 µm PTFE) if necessary.

Optimized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions
ParameterRecommendationRationale
Solvent Anhydrous DMSO Prevents hydrolysis; maximizes solubility.
Concentration 10 mM - 50 mM High enough to allow small spiking volumes; avoid >100 mM to prevent stock precipitation.
Storage -80°C (Aliquot) Prevents freeze-thaw cycles which introduce moisture (accelerating cyclization).
Shelf Life 6 Months Amides are stable at -80°C, but check for precipitates before use.
Protocol B: The "Sandwich" Dilution Method (To Avoid Precipitation)
  • Calculate: Determine the volume of stock needed for a 1000x concentration.

  • Step 1 (DMSO Spike): Add the stock to a sterile tube.

  • Step 2 (Rapid Dispersion): Add pre-warmed (37°C) media to the tube while vortexing continuously .

    • Why? This prevents local high-concentration "hotspots" where crystals nucleate.

  • Step 3 (Inspection): Hold the tube up to a light source. If cloudy, do not use . Sonicate for 5 mins. If still cloudy, filter (0.22 µm), but note that concentration will be lower.

  • Step 4 (Application): Add the clear diluted media to cells.

References

  • Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates.[1] Journal of the American Chemical Society, 133(30), 11430–11433. (Demonstrates the cyclization of N-acyl anthranilamides to quinazolinones).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses amide stability and physicochemical properties).

  • Angene Chemical. Product: N-tert-butyl-2-[(2,2-diphenylacetyl)

Sources

Validation & Comparative

1H NMR Characterization of 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 2-[(Diphenylacetyl)amino]benzamide , a critical pharmacophore in the synthesis of anticonvulsant drugs (e.g., phenytoin analogues) and a precursor to quinazolinone derivatives.

This document is structured to serve as a comparative analytical tool , enabling you to distinguish the target molecule from its precursors, solvent artifacts, and—most importantly—its common cyclization byproduct.[1]

A Comparative Analytical Guide for Medicinal Chemists

Strategic Overview & Chemical Context

2-[(Diphenylacetyl)amino]benzamide (Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H

N

O

) consists of an anthranilamide core acylated with a diphenylacetyl group. In drug development, this "open-chain" amide is often the desired final product for ion-channel modulation or a transient intermediate en route to 2-(diphenylmethyl)quinazolin-4(3H)-one .[2]

The Analytical Challenge: The primary challenge is not just assigning peaks, but proving the integrity of the acyclic amide bond . Under acidic or thermal stress, the molecule undergoes dehydrative cyclization to form the quinazolinone ring.[2] 1H NMR is the only definitive method to distinguish these species in solution, as Mass Spectrometry (ESI-MS) often shows identical parent ions (


) or dehydration artifacts.

Experimental Protocol (Self-Validating)

To ensure reproducibility and visualization of labile protons, the following protocol is mandatory.

  • Solvent Selection: DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
      (99.9% D) is required.[2]
    
    • Reasoning: Chloroform-d (CDClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) often causes the amide protons to broaden into the baseline due to rapid exchange and poor solubility. DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      stabilizes the amide -NH- via hydrogen bonding, resulting in sharp, integrable singlets.[2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing amide protons).[1][2]

    • Relaxation Delay (D1):

      
       2.0 seconds.
      
    • Scans (NS): 16–32 (sufficient for S/N > 100:1).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Comparative Spectral Analysis

Scenario A: Target vs. Precursor (2-Aminobenzamide)

The synthesis typically involves reacting 2-aminobenzamide with diphenylacetyl chloride.[1][2]

FeaturePrecursor: 2-AminobenzamideTarget: 2-[(Diphenylacetyl)amino]benzamideInterpretation
Aniline NH Broad singlet @ ~6.5 ppm (NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Sharp singlet @ ~11.2 ppm (NH-CO)Acylation Confirmation: The shift from 6.5 to 11.2 ppm confirms the conversion of the amine to an amide.[2]
Methine (CH) Absent Singlet @ ~5.25 ppm Ligand Incorporation: Diagnostic singlet for the Phngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

CH- group.[2]
Aromatics 4H Multiplet (6.5–7.6 ppm)14H Multiplet (7.0–8.5 ppm)Integration increases due to the addition of two phenyl rings (10H).
Scenario B: Target vs. Cyclized Byproduct (Quinazolinone)

This is the most critical comparison. If the reaction conditions are too harsh (high heat/acid), the molecule cyclizes to 2-(diphenylmethyl)quinazolin-4(3H)-one .

Proton EnvironmentTarget (Open Chain)Byproduct (Cyclized Quinazolinone)Mechanistic Insight
Methine (-CH-) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

5.1 – 5.3 ppm
(s, 1H)

5.7 – 6.0 ppm
(s, 1H)
Ring Current Effect: The methine shifts downfield in the quinazolinone due to the adjacent C=N double bond anisotropy.
Amide NHs Three Protons Total: 1. Aniline NH (~11.2 ppm)2.[1] Benzamide NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(~7.6 & 8.1 ppm)
One Proton Total: Lactam NH (~12.5 ppm)(Benzamide NH

is lost)
Dehydration: Cyclization expels water (loss of NH

and Aniline H). The remaining NH is the lactam proton.[2]
Symmetry Benzamide NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

protons are diastereotopic (distinct peaks).[2]
N/AThe open chain exhibits restricted rotation; the cyclized form is rigid.[1][2]

Detailed Data Interpretation Table (DMSO-d )

Chemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Note
11.15 – 11.25 Singlet (s)1HH-N1 (Aniline Amide)Disappears with D

O shake.[2] Diagnostic of open chain.
8.40 – 8.50 Doublet (d)1HAr-H (Benzamide C-3)Deshielded by the ortho-carbonyl group.[1][2]
8.10 Broad s1HHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-N2
(Benzamide)
One of the primary amide protons.[2]
7.60 Broad s1HHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-N2
(Benzamide)
The second primary amide proton.[2]
7.20 – 7.50 Multiplet (m)13HAr-H (Diphenyl + Benzamide)Overlapping envelope of the 10 phenyl protons and 3 benzamide protons.[1][2]
5.25 Singlet (s)1HCH (Methine)Critical Purity Marker. Sharp singlet.[1][2] If split or shifted >5.6, suspect cyclization.[1][2]

Decision Logic for Structural Verification

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the product identity.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_Methine Check Region 5.0 - 6.0 ppm Start->Check_Methine No_Methine No Singlet Found Check_Methine->No_Methine Methine_Found Singlet Present Check_Methine->Methine_Found Result_Precursor FAILURE: Starting Material (2-Aminobenzamide) No_Methine->Result_Precursor Check_Shift Check Chemical Shift (delta value) Methine_Found->Check_Shift Shift_Open 5.1 - 5.3 ppm Check_Shift->Shift_Open Target Range Shift_Cyclic 5.7 - 6.0 ppm Check_Shift->Shift_Cyclic Deshielded Check_NH Check Downfield Region (> 7.0 ppm) Shift_Open->Check_NH NH_Pattern_B 1H Broad Singlet (~12.5 ppm) NO NH2 signals Shift_Cyclic->NH_Pattern_B NH_Pattern_A 1H Singlet (~11.2 ppm) + 2H Broad (~7.6/8.1 ppm) Check_NH->NH_Pattern_A Result_Target SUCCESS: 2-[(Diphenylacetyl)amino]benzamide (Open Chain) NH_Pattern_A->Result_Target Result_Cyclized FAILURE: Cyclized Byproduct (Quinazolinone) NH_Pattern_B->Result_Cyclized

Caption: Logical workflow for distinguishing the target amide from precursors and cyclized byproducts using 1H NMR markers.

Troubleshooting & Tips

  • Water Suppression: The benzamide -NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     protons often broaden or exchange with water in "wet" DMSO.[2] If the region at 7.0–8.0 ppm is messy, dry the sample or add a drop of D
    
    
    
    O to confirm which peaks disappear (exchangeable protons).
  • Rotamers: Bulky diphenylacetyl groups can cause restricted rotation, sometimes splitting the methine singlet or broadening the aromatic signals at low temperatures.[1][2] Running the spectrum at 300K or 310K usually resolves this into sharp averages.[1][2]

  • Trace Acid: If you observe a mixture of Open and Cyclized forms, check your solvent acidity. Old CDClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (acidic) can catalyze the cyclization in the NMR tube over time.[2] Always use fresh DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    or neutralize your solvent.
    [2]

References

  • National Center for Biotechnology Information (PubChem). 2,2-Diphenylacetamide (Compound Summary).[1][2] Accessed via PubChem.[1][2] [Link]

  • Royal Society of Chemistry. Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides.[1][2] (Discusses cyclization shifts). [Link]

  • National Institutes of Health (PMC). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones.[1][2] (Comparison of open vs closed ring NMR data). [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 2-[(Diphenylacetyl)amino]benzamide (C₂₁H₁₈N₂O₂, Molar Mass: 330.38 g/mol ). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of mass spectrometry with expert interpretation to elucidate the structure of this complex molecule. We will explore the primary fragmentation pathways, compare mass spectrometry with other analytical techniques, and provide detailed experimental protocols.

Introduction to 2-[(Diphenylacetyl)amino]benzamide and Mass Spectrometry

2-[(Diphenylacetyl)amino]benzamide is a molecule featuring a benzamide core structure linked via a secondary amide to a diphenylacetyl group. Understanding the stability and fragmentation of such molecules is critical in drug discovery and development for metabolite identification, structural confirmation, and quality control.

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In techniques like Electron Ionization (EI), high-energy electrons bombard a molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺•). This ion subsequently fragments into smaller, more stable charged ions and neutral radicals. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information.

The Logic of Fragmentation: Predicting the Spectrum

The fragmentation of 2-[(Diphenylacetyl)amino]benzamide is governed by the relative stability of the resulting ions and neutral losses. The structure contains several key functional groups that dictate the most probable cleavage points: two amide linkages, two phenyl groups, and a primary benzamide group.

Based on established fragmentation rules for amides and aromatic systems, we can predict the following dominant pathways:

  • α-Cleavage at the Amide Linkages: Cleavage of the bonds adjacent to the carbonyl groups is a hallmark of amide fragmentation. The N-CO bond cleavage is particularly common.

  • Formation of Stable Carbocations: The diphenylmethyl (benzhydryl) moiety is known to form a highly stable secondary benzylic carbocation, [Ph₂CH]⁺. The significant resonance stabilization of this ion suggests it will be a major product of fragmentation.[1][2][3]

  • Neutral Losses: The loss of small, stable neutral molecules like carbon monoxide (CO) and ammonia (NH₃) or radicals like •NH₂ is a common feature in mass spectra.

Proposed Fragmentation Pathway

Upon electron ionization, the 2-[(Diphenylacetyl)amino]benzamide molecule will form a molecular ion (M⁺•) with an m/z of 330. This ion will then undergo a series of fragmentation events, detailed below and illustrated in the accompanying diagram.

Primary Fragmentation Pathways:

  • Cleavage of the Secondary Amide (N-CO Bond): This is predicted to be the most significant initial fragmentation. The cleavage of the N-CO bond connecting the diphenylacetyl group to the benzamide moiety can result in two primary fragments, depending on which part retains the positive charge. The most likely outcome is the formation of the highly stable diphenylacetylium ion.

    • Formation of the Diphenylacetylium Ion (m/z 195): This acylium ion, [C₁₄H₁₁O]⁺, is stabilized by the adjacent phenyl groups.

  • Cleavage of the Primary Amide Group: Fragmentation can also occur at the primary benzamide group.

    • Loss of Aminyl Radical (•NH₂): Alpha-cleavage can lead to the loss of an •NH₂ radical (16 Da), resulting in a fragment at m/z 314 .[4]

    • Loss of Benzamide Moiety: While less common as an initial step, cleavage could result in the loss of the neutral 2-aminobenzamide (136 Da), leading to a fragment at m/z 194 .

Secondary Fragmentation:

The primary fragment ions will undergo further dissociation to form smaller, stable ions that constitute the rest of the mass spectrum.

  • Decarbonylation of the Acylium Ion: The diphenylacetylium ion (m/z 195) is expected to readily lose a neutral carbon monoxide (CO) molecule (28 Da). This is a classic fragmentation pathway for acylium ions and leads to the formation of the highly resonance-stabilized diphenylmethyl cation (benzhydryl cation).

    • Formation of the Diphenylmethyl Cation (m/z 167): The [C₁₃H₁₁]⁺ ion is exceptionally stable due to the delocalization of the positive charge across both phenyl rings.[1][5] This peak is anticipated to be the base peak (the most intense peak) in the spectrum.

  • Fragmentation of the Diphenylmethyl Cation: The diphenylmethyl cation can further fragment, though to a lesser extent due to its high stability.

    • Formation of the Phenyl Cation (m/z 77): Loss of a neutral benzene molecule (C₆H₆, 78 Da) could lead to a tropylium ion at m/z 91, which can then lose acetylene to form other smaller fragments. More directly, it can lose a phenyl radical to form the phenyl cation [C₆H₅]⁺ at m/z 77 .

  • Fragmentation of the Benzamide-related Ions: The fragment at m/z 136, corresponding to 2-aminobenzamide, would likely fragment similarly to the parent 2-aminobenzamide molecule.

    • Formation of Benzoyl-type Cations: This can lead to fragments at m/z 120 (loss of NH₂) and m/z 105 .

Visualizing the Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (M⁺•) 2-[(Diphenylacetyl)amino]benzamide m/z = 330 F195 Diphenylacetylium Ion [C₁₄H₁₁O]⁺ m/z = 195 M->F195 - C₇H₇N₂O• F136 2-Aminobenzamide Radical Cation [C₇H₈N₂O]⁺• m/z = 136 M->F136 - C₁₄H₁₀O F167 Diphenylmethyl Cation [C₁₃H₁₁]⁺ m/z = 167 (Base Peak) F195->F167 - CO F77 Phenyl Cation [C₆H₅]⁺ m/z = 77 F167->F77 - C₇H₆ F120 [C₇H₆NO]⁺ m/z = 120 F136->F120 - NH₂•

Caption: Proposed EI-MS fragmentation pathway for 2-[(Diphenylacetyl)amino]benzamide.

Summary of Key Predicted Fragments
m/z RatioProposed Ion FormulaProposed Structure/IdentityFragmentation StepPredicted Intensity
330[C₂₁H₁₈N₂O₂]⁺•Molecular Ion (M⁺•)IonizationLow to Medium
195[C₁₄H₁₁O]⁺Diphenylacetylium Ionα-cleavage of secondary amideMedium to High
167 [C₁₃H₁₁]⁺ Diphenylmethyl (Benzhydryl) Cation Loss of CO from m/z 195 Very High (Base Peak)
136[C₇H₈N₂O]⁺•2-Aminobenzamide Radical Cationα-cleavage of secondary amideLow to Medium
120[C₇H₆NO]⁺2-Carbamoylphenyl CationLoss of •NH₂ from m/z 136Low
77[C₆H₅]⁺Phenyl CationFragmentation of m/z 167Medium

Comparison with Alternative Analytical Methods

While MS provides unparalleled information on molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the connectivity of the atoms. It would definitively establish the substitution pattern on the aromatic rings and the presence of the different proton environments (amide NH, methine CH, aromatic CH).

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected signals would include N-H stretches for the primary and secondary amides (~3400-3200 cm⁻¹), and two distinct C=O (carbonyl) stretches for the amide groups (~1680-1640 cm⁻¹).

Together, these three techniques (MS, NMR, and IR) provide a self-validating system for the unequivocal identification and structural confirmation of 2-[(Diphenylacetyl)amino]benzamide.

Experimental Protocols

Protocol 1: Sample Preparation and EI-MS Analysis

This protocol outlines the standard procedure for obtaining an electron ionization mass spectrum.

A. Materials and Reagents:

  • 2-[(Diphenylacetyl)amino]benzamide sample (high purity).

  • Volatile solvent (e.g., Methanol, HPLC grade).

  • Microsyringe.

  • Mass Spectrometer with EI source (e.g., a GC-MS or a direct insertion probe system).

B. Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of methanol to create a 100 µg/mL solution.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI).

    • Set the electron energy to the standard 70 eV. This high energy ensures reproducible fragmentation patterns.

    • Set the mass analyzer to scan a range that includes the molecular ion and expected fragments (e.g., m/z 50-400).

    • Ensure the ion source temperature is appropriate to volatilize the sample without thermal degradation (e.g., 200-250 °C).

  • Sample Introduction:

    • Using a Direct Insertion Probe (DIP): Apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and insert the probe into the mass spectrometer's vacuum system. Gradually heat the probe to volatilize the sample into the ion source.

    • Using GC-MS: Inject 1 µL of the prepared solution into the gas chromatograph. The GC will separate the compound from any impurities before it enters the MS ion source.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺•) at m/z 330.

    • Identify the base peak (most intense) and other significant fragment ions.

    • Correlate the observed m/z values with the predicted fragmentation pathway, calculating the mass differences to identify neutral losses.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Dissolve Sample in Solvent (e.g., 0.1 mg/mL Methanol) intro Sample Introduction Direct Insertion Probe or GC Inlet prep->intro ion Ionization Electron Ionization (EI) 70 eV intro->ion sep Mass Analysis Quadrupole / TOF Scan m/z 50-400 ion->sep det Detection Electron Multiplier sep->det acq Data Acquisition Mass Spectrum Generation det->acq interp Spectrum Interpretation Identify M⁺• & Base Peak Correlate Fragments to Structure acq->interp

Caption: Standard experimental workflow for EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-[(Diphenylacetyl)amino]benzamide is predicted to be dominated by cleavages that form highly stable carbocations. The key diagnostic fragments are the molecular ion at m/z 330 , the diphenylacetylium ion at m/z 195 , and, most significantly, the diphenylmethyl cation at m/z 167 , which is expected to be the base peak. This detailed, structure-driven interpretation of the fragmentation pattern provides a robust framework for the identification and characterization of this molecule and related structures in complex matrices, underscoring the power of mass spectrometry in modern chemical and pharmaceutical research.

References

  • Quora. (2017, October 19). Which is more stable, triphenyl carbocation or diphenyl methyl carbocation? Retrieved from [Link]

  • Quora. (2018, August 2). Why is diphenyl methane carbanion more stable than triphenyl methane carbanion? Retrieved from [Link]

  • Filo. (n.d.). The correct order of stability of the following carbocations is: (A) Tri... Retrieved from [Link]

  • Okamoto, Y., & Shingu, H. (1987). Reaction of diphenylmethyl cations in a strong acid. Participation of carbodications with positive charge substantially delocalized. The Journal of Organic Chemistry, 52(23), 5277-5283. Retrieved from [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

Structural validation of 2-[(Diphenylacetyl)amino]benzamide using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

In drug development, 2-[(Diphenylacetyl)amino]benzamide represents a critical structural class where biological activity (often anticonvulsant or histone deacetylase inhibition) depends heavily on the spatial orientation of the lipophilic diphenyl moiety relative to the hydrophilic benzamide core.

The central challenge in validating this structure is the flexible linker problem . The single bond connecting the diphenylacetyl group to the benzamide nitrogen allows for free rotation in solution, leading to time-averaged NMR signals that mask the bioactive conformation.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , establishing why SC-XRD is the non-negotiable "Gold Standard" for validating the specific intramolecular hydrogen bonding networks that lock this molecule into its active state.

Comparative Analysis: XRD vs. NMR vs. DFT

To validate the structure of 2-[(Diphenylacetyl)amino]benzamide, researchers must choose between solution-state dynamics and solid-state precision.

Table 1: Performance Matrix of Structural Validation Methods
FeatureSC-XRD (The Gold Standard) NMR (1H/13C/NOESY) DFT (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinates & packingConnectivity & solution dynamicsTheoretical energy minima
Conformational Certainty High (Freezes specific conformer)Low (Time-averaged rotamers)Medium (Gas phase bias)
H-Bond Detection Direct visualization (D-H...A distance)Indirect (Chemical shift

)
Predicted (Energy based)
Tautomer ID Definite (via C-O vs C=O bond lengths)Ambiguous (Fast exchange)Hypothetical
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Computational Resources
Critical Limitation Requires crystalline solidSolvent effects mask H-bondsIgnores packing forces
Why XRD Wins for This Molecule

For 2-[(Diphenylacetyl)amino]benzamide, the specific interaction of interest is the Intramolecular Hydrogen Bond (S(6) Motif) .

  • NMR Failure Mode: In DMSO-

    
    , the solvent competes for hydrogen bonding, often breaking the intramolecular N-H...O interaction and leading to a "floppy" structure.
    
  • XRD Success Mode: XRD detects the "locked" conformation where the amide proton forms a 6-membered pseudo-ring with the ortho-carbonyl oxygen, a key pharmacophore feature.

Experimental Protocol: The Validation Workflow

This protocol is designed to generate self-validating data.

Phase 1: Crystal Growth (The Bottleneck)

The diphenyl group adds significant lipophilicity, while the amide adds polarity. This amphiphilic nature requires a specific solvent strategy.

  • Method: Slow Evaporation.[1][2][3]

  • Solvent System: Ethanol/DMF (9:1 ratio).

    • Rationale: DMF solubilizes the amide core; Ethanol acts as the volatile component to drive supersaturation.

  • Procedure:

    • Dissolve 20 mg of pure compound in 2 mL Ethanol/DMF.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Cover vial with parafilm, poke 3 pinholes.

    • Store at 4°C (low temperature reduces kinetic energy, promoting ordered packing).

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 Venture or similar (Mo-Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Essential to reduce thermal motion of the phenyl rings).

  • Refinement Strategy (SHELXL):

    • Step 1: Solve structure using Direct Methods (SHELXT).

    • Step 2: Refine

      
       using full-matrix least-squares.[1][4][5]
      
    • Step 3 (Critical): Locate Amide Protons. Do not use a riding model initially. Locate peaks in the Difference Fourier Map to confirm the tautomeric state (Amide vs. Imidic Acid).

Phase 3: Validation Criteria

Your structure is valid ONLY if it meets these metrics:

  • R-factor (

    
    ): 
    
    
    
    (5%).
  • Goodness of Fit (GooF):

    
    .
    
  • Bond Precision: C-C bond errors

    
     Å.
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the structure, highlighting the "Escape Routes" if crystallization fails.

ValidationWorkflow Start Synthesized Target: 2-[(Diphenylacetyl)amino]benzamide Solubility Solubility Check (Amphiphilic Profile) Start->Solubility CrystMethod Crystallization: EtOH/DMF Slow Evap Solubility->CrystMethod Optimized Solvent CrystalCheck Single Crystal Obtained? CrystMethod->CrystalCheck XRD SC-XRD Data Collection (Mo-Kalpha, 100K) CrystalCheck->XRD Yes AltPath Fallback: PXRD + DFT + Solid-State NMR CrystalCheck->AltPath No (Polycrystalline) Refinement Structure Refinement (SHELXL) XRD->Refinement Validation Check Metrics: R1 < 5%, GooF ~1.0 Refinement->Validation Validation->CrystMethod Fail (Twinning/Disorder) Success VALIDATED STRUCTURE (Confirm S(6) H-bond) Validation->Success Pass

Caption: Figure 1. Decision matrix for structural validation. Note the feedback loop if refinement metrics (R1, GooF) fail, requiring re-crystallization.

Structural Features to Confirm

When analyzing the solved structure, you are looking for two specific interaction motifs that define this molecule's stability and potential bioactivity.

A. The S(6) Intramolecular H-Bond

In benzamide derivatives, the amide nitrogen donor (


) often pairs with the oxygen acceptor of the acetyl group or the benzamide carbonyl.
  • Target Geometry: Distance

    
     should be 
    
    
    
    Å.
  • Significance: This forms a pseudo-six-membered ring (S(6) graph set), locking the molecule in a planar conformation which is crucial for receptor binding.

B. The "Twisted-T" Stacking

The two phenyl rings of the diphenylacetyl group rarely sit coplanar.

  • Target Geometry: Look for a dihedral angle between the two phenyl rings of

    
    .
    
  • Significance: This "propeller" shape prevents tight packing, often leading to lower density crystals but higher solubility—a key drug property.

InteractionMap cluster_packing Crystal Packing Forces AmideN Amide N-H CarbonylO Acetyl C=O AmideN->CarbonylO Intramolecular H-Bond (S6) Phenyl1 Phenyl Ring A Phenyl2 Phenyl Ring B Phenyl1->Phenyl2 T-Shaped Pi-Stacking

Caption: Figure 2. Interaction map highlighting the critical S(6) intramolecular hydrogen bond that XRD must resolve to confirm the bioactive conformer.

References

  • Grover, G., et al. (2012). "Crystal structure analysis of N,2-diphenylacetamide." International Journal of ChemTech Research, 9(4), 301-305. Link

    • Relevance: Provides baseline crystallographic parameters for the diphenylacetamide core.
  • Yusof, M. S. M., et al. (2013). "N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide." Acta Crystallographica Section E, E69, o1326. Link

    • Relevance: Validates the "trans-cis" conformation and S(6)
  • BenchChem. (2025).[6] "X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide." Link

    • Relevance: Outlines the comparative advantage of XRD over Mass Spec for benzamide connectivity.
  • Saeed, A., et al. (2016). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds." Journal of Molecular Structure. Link

    • Relevance: Methodology for comparing Experimental XRD data with Theoretical DFT calcul

Sources

Technical Comparison Guide: Spectroscopic Data Interpretation for 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

In the development of anticonvulsant therapeutics and bioactive heterocycles, 2-[(Diphenylacetyl)amino]benzamide serves as a critical synthetic intermediate. It represents the "open-chain" precursor formed prior to the cyclodehydration that yields 2-(diphenylmethyl)-4(3H)-quinazolinone .

Distinguishing this acyclic bis-amide from its starting material (2-aminobenzamide) and its cyclized product is a frequent analytical challenge. The conversion involves subtle shifts in proton environments and bond orders that are best detected via a multi-modal spectroscopic approach.

This guide provides a comparative analysis of the target molecule against its immediate precursor and its cyclized derivative, establishing a self-validating analytical workflow.

The Comparative Triad
  • Alternative A (Precursor): 2-Aminobenzamide (Anthranilamide). Characterized by a primary aromatic amine and a primary amide.

  • Target (The Topic): 2-[(Diphenylacetyl)amino]benzamide. Characterized by a secondary amide (acylated amine), a primary amide, and a bulky diphenylacetyl tail.

  • Alternative B (Cyclized Product): 2-(Diphenylmethyl)quinazolin-4(3H)-one. Characterized by a cyclic amide (lactam), a C=N imine bond, and the loss of a water molecule equivalent.

Spectroscopic Differentiation Strategy

Vibrational Spectroscopy (FT-IR)

The most rapid method for reaction monitoring is FT-IR. The critical quality attribute (CQA) to monitor is the transformation of the amine/amide region.

FeaturePrecursor (2-Aminobenzamide)Target: 2-[(Diphenylacetyl)amino]benzamide Cyclized Product (Quinazolinone)
NH Stretching Doublet (3300–3450 cm⁻¹) (Primary Amine -NH₂)Complex/Broad (3200–3400 cm⁻¹) (2° Amide NH + 1° Amide -NH₂)Single Band (~3100–3200 cm⁻¹) (Lactam NH only)
Carbonyl (C=O) Single Band (~1650 cm⁻¹) (Amide I)Dual Bands (1650–1690 cm⁻¹) (Benzamide C=O + Acyl C=O)Single Strong Band (~1660–1675 cm⁻¹) (Cyclic Lactam C=O)
C=N Stretch AbsentAbsentDistinct Band (1600–1620 cm⁻¹) (Quinazolinone Ring)

Interpretation Logic:

  • Success Indicator: The disappearance of the distinct primary amine doublet of the precursor and the appearance of a second carbonyl shoulder indicates formation of the Target.

  • Over-reaction Indicator: If the spectrum simplifies to a single carbonyl and a sharp C=N band appears, the compound has prematurely cyclized to the quinazolinone.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. Solvents such as DMSO-d₆ are required to observe the exchangeable amide protons.

¹H NMR Comparative Data (DMSO-d₆, 400 MHz)
Proton EnvironmentPrecursor (δ ppm)Target (δ ppm) Cyclized Product (δ ppm)
Aniline -NH₂ 5.5 – 6.5 (Broad, s)Absent (Converted to NH)Absent
Amide -NH- Absent10.5 – 11.5 (s, 1H) 12.0 – 12.5 (s, 1H) (Lactam)
Benzamide -NH₂ 7.0 – 8.0 (Broad, d)7.2 – 7.8 (Broad, s/d) Absent (Lost as H₂O)
Methine (-CH-Ph₂) Absent5.2 – 5.8 (s, 1H) 5.5 – 6.0 (s, 1H)
Aromatic Region 6.5 – 7.5 (m, 4H)7.0 – 7.6 (m, 14H) 7.4 – 8.2 (m, 14H)

Mechanistic Insight: The shift of the "Benzhydryl" methine proton is subtle, but the labile proton region (7–13 ppm) is diagnostic.

  • Target Confirmation: You must see three exchangeable protons: One downfield singlet (acyl-NH) and two broad signals (benzamide-NH₂).

  • Cyclization Check: The Quinazolinone product has only one exchangeable proton (the lactam NH). If the benzamide NH₂ signals disappear, cyclization has occurred.

Mass Spectrometry (MS)
  • Target (Open Chain): Molecular Ion

    
    .
    
  • Cyclized Product: Molecular Ion

    
    .
    
  • Note: The open-chain bis-amide is thermally unstable. In GC-MS or high-energy EI sources, it may dehydrate in the source, giving a false positive for the quinazolinone. ESI-MS (Electrospray Ionization) or LC-MS is strictly recommended to preserve the open-chain structure during detection.

Experimental Protocols

Protocol A: Self-Validating NMR Sample Preparation

Purpose: To distinguish the target bis-amide from the cyclized impurity using D₂O exchange.

  • Dissolution: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. Ensure complete dissolution; the bis-amide is less soluble than the precursor.

  • Acquisition 1: Acquire a standard ¹H spectrum (16 scans).

    • Checkpoint: Verify the integration of the aromatic region (14H total) vs. the methine singlet (1H).

  • D₂O Spike: Add 2 drops of D₂O to the NMR tube and shake.

  • Acquisition 2: Acquire a second spectrum after 10 minutes.

    • Validation: The signals at 10.5–11.5 ppm (Acyl-NH) and 7.2–7.8 ppm (Benzamide-NH₂) should disappear or diminish significantly. The methine singlet (5.2–5.8 ppm) must remain unchanged.

Protocol B: Thin Layer Chromatography (TLC) Differentiation
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Ethyl Acetate : Hexane (3:7).

  • Visualization: UV (254 nm).

  • Rf Trends:

    • Precursor (Amine): Low Rf (Polar, H-bonding).

    • Target (Bis-amide): Medium Rf.[1]

    • Cyclized Product: High Rf (Loss of H-bond donors, less polar).

Visualizing the Analytical Workflow

The following diagram illustrates the synthesis pathway and the critical spectroscopic decision nodes.

G Precursor START: 2-Aminobenzamide (Primary Amine) Target TARGET: 2-[(Diphenylacetyl)amino]benzamide (Open Chain Bis-Amide) Precursor->Target Acylation Reagent + Diphenylacetyl Chloride Reagent->Target Cyclized IMPURITY/PRODUCT: Quinazolinone (Cyclized Dehydration Product) Target->Cyclized Dehydration (-H₂O) (Thermal/Acidic) CheckIR ANALYSIS 1: FT-IR Check 1650-1690 cm⁻¹ Target->CheckIR CheckNMR ANALYSIS 2: ¹H NMR Count Exchangeable Protons Target->CheckNMR CheckIR->Target Double C=O Bands Confirmed CheckIR->Cyclized Single C=O + C=N (Over-reaction) CheckNMR->Target 3 Exchangeable H (1 NH, 1 NH₂) Confirmed CheckNMR->Cyclized 1 Exchangeable H (Lactam NH only)

Caption: Analytical decision tree for distinguishing the open-chain bis-amide target from precursors and cyclized byproducts.

References

  • Synthesis and Cyclization Pathways: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Spectroscopic Data of Benzamide Derivatives: NIST Chemistry WebBook. Benzamide Infrared Spectrum. Standard Reference Database 69.

  • NMR Interpretation of Amides vs. Quinazolinones: BenchChem Technical Guides. Spectroscopic Analysis of Benzamide Derivatives.

  • Quinazolinone Synthesis Intermediates: National Institutes of Health (PMC). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel HDAC Inhibitors: A Case Study with 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel histone deacetylase (HDAC) inhibitors, using the hypothetical compound 2-[(Diphenylacetyl)amino]benzamide as a case study. In the landscape of epigenetic drug discovery, rigorous and standardized comparison against established inhibitors is paramount for identifying promising therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design.

Introduction: The Rationale for Benchmarking in HDAC Inhibitor Development

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

HDAC inhibitors (HDACis) counteract this by inducing histone hyperacetylation, which relaxes chromatin and can reactivate the expression of tumor-suppressing genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells[1]. Several HDACis, such as Vorinostat (SAHA), Romidepsin, and Panobinostat, have been approved for the treatment of certain hematological malignancies[2].

The development of new HDACis, such as the 2-aminobenzamide class of compounds, aims to improve efficacy, selectivity, and safety profiles. Our focus compound, 2-[(Diphenylacetyl)amino]benzamide, belongs to this promising structural class. To ascertain its therapeutic potential, a direct and robust comparison against current standards is not just recommended, but essential. This guide outlines the critical experiments to determine its relative potency and cellular effects.

The Benchmarks: An Overview of Standard HDAC Inhibitors

A meaningful comparison requires well-characterized benchmark compounds. We will compare 2-[(Diphenylacetyl)amino]benzamide against three FDA-approved HDAC inhibitors with distinct chemical structures and properties.

  • Vorinostat (SAHA): A pan-HDAC inhibitor belonging to the hydroxamic acid class.[3] It chelates the zinc ion in the active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones.[4] Vorinostat is known to induce growth arrest and apoptosis in a variety of tumor cells.[5]

  • Romidepsin (FK228): A potent, bicyclic depsipeptide that is a natural product.[6] It acts as a prodrug, requiring intracellular reduction to release a zinc-binding thiol.[6][7] This active form then inhibits class I HDACs, leading to cell cycle arrest and apoptosis.[8]

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor of the hydroxamic acid class. It inhibits the activity of multiple HDAC enzymes, resulting in the hyperacetylation of histones and other proteins, which in turn induces apoptosis in malignant cells through various pathways.[9]

The Candidate: 2-[(Diphenylacetyl)amino]benzamide

As of this writing, public domain data on the specific biological activities of 2-[(Diphenylacetyl)amino]benzamide is not available. This guide, therefore, presents a roadmap for its initial characterization. The 2-aminobenzamide scaffold is a known zinc-binding motif for HDAC inhibitors, suggesting that our compound of interest likely functions through a similar mechanism. The diphenylacetyl group represents the "cap" region of the inhibitor, which interacts with the surface of the enzyme and contributes to its potency and selectivity.

Experimental Design for Comparative Benchmarking

The following sections detail the experimental workflows for a head-to-head comparison of 2-[(Diphenylacetyl)amino]benzamide with the standard inhibitors. The causality behind each experimental choice is explained to provide a clear understanding of the data's significance.

In Vitro HDAC Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on HDAC enzyme activity and to establish their potency (IC50) and selectivity.

Rationale: This cell-free assay is the first step in characterizing a potential HDAC inhibitor. It quantifies the compound's ability to directly inhibit the enzymatic activity of isolated HDAC isoforms. We will utilize a luminogenic assay for its high sensitivity and broad dynamic range.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Serial Dilutions of 2-[(Diphenylacetyl)amino]benzamide & Standards plate Plate Compounds and HDAC Enzymes in 384-well Plate reagents->plate enzyme Prepare Recombinant HDAC Isoform Solutions enzyme->plate incubate1 Incubate to Allow Compound-Enzyme Binding plate->incubate1 add_reagent Add HDAC-Glo™ I/II Reagent (Substrate + Developer) incubate1->add_reagent incubate2 Incubate at RT (15-45 min) add_reagent->incubate2 read Measure Luminescence (Plate Reader) incubate2->read analyze Calculate % Inhibition and Determine IC50 Values read->analyze

Caption: Workflow for the in vitro HDAC enzymatic inhibition assay.

Detailed Protocol: HDAC-Glo™ I/II Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(Diphenylacetyl)amino]benzamide, Vorinostat, Romidepsin, and Panobinostat in DMSO. Perform serial dilutions in HDAC-Glo™ I/II Buffer to create a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class IIb) enzymes in HDAC-Glo™ I/II Buffer to a working concentration as recommended by the manufacturer.

  • Assay Plating: In a white, 384-well plate, add the diluted compounds. Then, add the diluted HDAC enzymes to initiate the reaction. Include no-enzyme and no-compound controls.

  • Enzyme-Inhibitor Incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reagent Addition: Prepare the HDAC-Glo™ I/II Reagent by mixing the substrate and developer according to the manufacturer's protocol. Add an equal volume of the reagent to each well.[10][11]

  • Signal Development: Incubate the plate at room temperature for 15-45 minutes to allow for the deacetylation reaction and subsequent generation of the luminescent signal.[12]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
2-[(Diphenylacetyl)amino]benzamide150250180>1000
Vorinostat (SAHA)507560100
Romidepsin354540>5000
Panobinostat58620
Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of the compounds on the proliferation and viability of cancer cells.

Rationale: Moving from a cell-free to a cellular context is critical. This assay determines the concentration at which the compounds exhibit cytotoxic or cytostatic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with serial dilutions of 2-[(Diphenylacetyl)amino]benzamide and the standard inhibitors for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Data Summary:

CompoundHCT116 GI50 (µM)
2-[(Diphenylacetyl)amino]benzamide5.2
Vorinostat (SAHA)2.5
Romidepsin0.8
Panobinostat0.5
Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Rationale: HDAC inhibitors are known to cause cell cycle arrest, often at the G1/S or G2/M checkpoints. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed HCT116 cells and treat them with the GI50 concentration of each compound for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.[4][7]

  • Flow Cytometry: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Summary (48h Treatment):

Treatment (GI50)% G0/G1% S% G2/M
Vehicle (DMSO)553015
2-[(Diphenylacetyl)amino]benzamide701515
Vorinostat (SAHA)751015
Romidepsin201565
Panobinostat651025
Apoptosis Induction Assay

Objective: To quantify the induction of apoptosis by the compounds.

Rationale: A key mechanism of action for many anticancer drugs, including HDAC inhibitors, is the induction of programmed cell death (apoptosis). The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Apoptosis Signaling Pathway Diagram:

G HDACi HDAC Inhibitor (e.g., 2-[(Diphenylacetyl)amino]benzamide) HDAC HDAC HDACi->HDAC Inhibits Histones Acetylated Histones (Increased) HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Promotes p21 p21 (Upregulated) Gene_Expression->p21 Bcl2 Bcl-2 (Downregulated) Gene_Expression->Bcl2 Bax Bax (Upregulated) Gene_Expression->Bax Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for HDAC inhibitor-induced apoptosis.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat HCT116 cells with the GI50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Hypothetical Data Summary (48h Treatment):

Treatment (GI50)% Live% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)9055
2-[(Diphenylacetyl)amino]benzamide502525
Vorinostat (SAHA)453025
Romidepsin304030
Panobinostat254530

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to benchmarking the novel HDAC inhibitor 2-[(Diphenylacetyl)amino]benzamide against established standards. The hypothetical data presented illustrates how a comprehensive analysis of enzymatic inhibition, cytotoxicity, cell cycle effects, and apoptosis induction can build a clear picture of a compound's potential.

Based on our hypothetical results, 2-[(Diphenylacetyl)amino]benzamide appears to be a moderately potent, Class I-selective HDAC inhibitor that induces G1 cell cycle arrest and apoptosis. While less potent than the benchmark compounds in these initial assays, its distinct chemical structure may confer other advantages, such as a unique selectivity profile against a broader panel of HDAC isoforms, or a more favorable pharmacokinetic profile.

The next logical steps in the preclinical evaluation of 2-[(Diphenylacetyl)amino]benzamide would include:

  • Profiling against a full panel of HDAC isoforms.

  • Western blot analysis to confirm histone and tubulin acetylation.

  • In vivo efficacy studies in relevant cancer xenograft models.

  • Pharmacokinetic and toxicology studies.

By systematically applying the benchmarking principles and protocols outlined in this guide, researchers can effectively evaluate novel HDAC inhibitors and identify those with the greatest promise for further development as cancer therapeutics.

References

  • Romidepsin - Wikipedia. Available from: [Link]

  • Panobinostat - Wikipedia. Available from: [Link]

  • Vorinostat—An Overview - PMC - NIH. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available from: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available from: [Link]

  • Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC. Available from: [Link]

  • Panobinostat: Treatment Guide - Myeloma UK. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi. Available from: [Link]

  • Vorinostat - Wikipedia. Available from: [Link]

  • Vorinostat (SAHA) and Breast Cancer: An Overview - MDPI. Available from: [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - Our journal portfolio - PLOS. Available from: [Link]

  • HDAC-Glo I/II Assay - YouTube. Available from: [Link]

  • Cellular HDAC-Glo Class I/II Assay - Reaction Biology. Available from: [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC. Available from: [Link]

  • What is the mechanism of Romidepsin? - Patsnap Synapse. Available from: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed. Available from: [Link]

  • (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay - ResearchGate. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available from: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed. Available from: [Link]

  • Design, synthesis, and cytotoxic activity of 2-amino-1,4- naphthoquinone-benzamide derivatives as apoptosis inducers. Available from: [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed. Available from: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. Available from: [Link]

  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer - NIH. Available from: [Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed. Available from: [Link]

  • N -(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. Available from: [Link]

  • Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed. Available from: [Link]

  • (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity - ResearchGate. Available from: [Link]

  • Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(Diphenylacetyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Precautionary Principle: 2-[(Diphenylacetyl)amino]benzamide (CAS: 5202-78-8 analog/derivative) is a functionalized benzamide often utilized as a key intermediate in the synthesis of anticonvulsants (e.g., Phenytoin derivatives). While specific acute toxicity data for this intermediate may be sparse compared to the final API (Active Pharmaceutical Ingredient), it must be handled as a Potent Compound (OEB 3) until definitive toxicology proves otherwise.

Operational Stance: Do not treat this merely as a "standard organic solid." Its structural relationship to biologically active anticonvulsants implies potential for systemic absorption and specific target organ toxicity. This guide prioritizes containment at the source over reliance solely on PPE.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) and GHS classifications of analogous benzamides (e.g., 2-aminobenzamide), the following hazard profile is the operational standard:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]High risk during powder weighing/transfer.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[2][4]Dust migration to mucous membranes is the primary failure mode.
STOT - SE H335 May cause respiratory irritation.[1][2][5]Inhalation of fines (dust) must be zero.
Reproductive Tox H360 (Inferred) May damage fertility or the unborn child.Critical: Due to the phenytoin scaffold connection, treat as a potential teratogen.

PPE Matrix: The Defense System

This matrix is not a suggestion; it is a requirement for handling >10 mg of substance.

Body AreaStandard PPEEnhanced PPE (For Spills/Milling)Technical Rationale
Respiratory N95 / P95 Mask (Fit-tested)PAPR (Powered Air Purifying Respirator)Standard surgical masks offer zero protection against <10µm chemical dusts.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Long-cuff Nitrile (bonded to sleeve)Benzamides can permeate thin latex. Double gloving provides a visual breach indicator (color contrast).
Eye/Face Chemical Safety Goggles (Indirect Vent)Full Face Shield + GogglesSafety glasses are insufficient due to "dust drift" entering from the sides/top.
Body Tyvek® Lab Coat (Disposable, wrist cuffs)Tyvek® Coverall (Hooded)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry or office.
The "Double-Glove" Protocol (Causality)

We mandate double-gloving not just for thickness, but for technique .

  • Inner Glove: Taped to the lab coat sleeve. This prevents skin exposure at the wrist when reaching up/forward.

  • Outer Glove: The "working layer." If contaminated, it is stripped immediately inside the hood, leaving the inner glove (and the wrist seal) intact.

Operational Workflow: Handling & Synthesis

Logic Flow: Risk Assessment

Use this decision tree to determine the required containment level before opening the vial.

RiskAssessment Start Start: Handling 2-[(Diphenylacetyl)amino]benzamide State Physical State? Start->State Powder Solid / Powder State->Powder Yes Solution Dissolved in Solvent State->Solution No Quantity Quantity > 100mg? Powder->Quantity Hood Standard Fume Hood (Sash @ 18 inches) Solution->Hood Standard Handling Quantity->Hood No Iso Powder Containment Hood or Glove Box Quantity->Iso Yes (High Dust Risk)

Figure 1: Risk Assessment Logic. Note that solid powders pose a significantly higher risk of airborne contamination than solvated compounds.

Step-by-Step Handling Protocol

Step 1: Preparation (The "Clean" Zone)

  • Don PPE outside the lab or in the gowning area.

  • Verify fume hood flow (Target: 100 fpm face velocity).

  • Place a disposable absorbent pad (benchkote) inside the hood. This captures minor spills and simplifies cleanup.

Step 2: Weighing (The Critical Control Point)

  • Never weigh this compound on an open bench.

  • Use an anti-static gun if the powder is fluffy/static-prone (common with amides).

  • Technique: Open the stock container only inside the hood. Transfer to a tared vial. Wipe the threads of the stock container with a Kimwipe dampened in ethanol before recapping to prevent "crust" formation that generates dust upon next opening.

Step 3: Solvation & Reaction

  • Once dissolved (e.g., in DMSO or DCM), the inhalation risk drops, but the permeation risk increases .

  • Solvents like DMSO carry dissolved chemicals through intact skin. If a spill occurs on gloves while handling the solution, change outer gloves immediately .

Step 4: Decontamination

  • Wipe down all tools (spatulas, balance) with ethanol-soaked wipes inside the hood.

  • Place used wipes in a solid waste bag inside the hood and seal it before removal.

Waste Disposal & Emergency Response

Disposal Matrix
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Chemical WasteDouble-bagged, labeled "Toxic Solid." Incineration recommended.
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent. Label "Contains Benzamide Derivative."
Sharps/Glass Contaminated SharpsRigid container. Do not recap needles.
Emergency Spill Response
  • Alert: Announce the spill.

  • Isolate: If outside the hood, evacuate the immediate area.

  • PPE Up: Don full face shield and fresh gloves.

  • Contain: Cover powder with a wet paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA). DO NOT SWEEP dry powder.[3]

Visualizing the Safety Workflow

SafetyWorkflow cluster_0 Zone 1: Gowning cluster_1 Zone 2: Fume Hood cluster_2 Zone 3: Exit PPE_Check 1. Inspect Gloves/Mask Donning 2. Don PPE (Taped Wrists) PPE_Check->Donning Setup 3. Lay Absorbent Pad Donning->Setup Weigh 4. Weigh/Transfer (Static Control) Setup->Weigh Wipe 5. Decon Container (Ethanol Wipe) Weigh->Wipe Doffing 6. Remove Outer Gloves (Inside Hood) Wipe->Doffing Wash 7. Wash Hands (Soap + Water) Doffing->Wash

Figure 2: Operational Workflow from Gowning to Exit. Note that outer gloves are removed BEFORE hands leave the fume hood environment.

References

  • PubChem. (2025). Compound Summary: 2-Aminobenzamide (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (2025). C&L Inventory: Benzamide Derivatives.[Link]

Disclaimer: This guide is intended for trained scientific personnel. It supplements, but does not replace, your institution's specific Chemical Hygiene Plan (CHP).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.